molecular formula C16H34F2Sn B15377612 Difluoro(dioctyl)stannane CAS No. 2192-37-2

Difluoro(dioctyl)stannane

Cat. No.: B15377612
CAS No.: 2192-37-2
M. Wt: 383.1 g/mol
InChI Key: DWYJZMDSUZVVBU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoro(dioctyl)stannane is a useful research compound. Its molecular formula is C16H34F2Sn and its molecular weight is 383.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2192-37-2

Molecular Formula

C16H34F2Sn

Molecular Weight

383.1 g/mol

IUPAC Name

difluoro(dioctyl)stannane

InChI

InChI=1S/2C8H17.2FH.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

DWYJZMDSUZVVBU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(F)F

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Difluoro(dioctyl)stannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Difluoro(dioctyl)stannane ((C₈H₁₇)₂SnF₂). While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles established methodologies for the synthesis of analogous dialkyltin dihalides and predictive characterization data based on known spectroscopic trends for organotin compounds. Detailed experimental protocols, structured data tables for easy comparison, and visualizations of the synthetic and characterization workflows are presented to guide researchers in the preparation and identification of this compound.

Introduction

Organotin compounds, particularly dialkyltin derivatives, have garnered significant interest in various fields, including catalysis, polymer stabilization, and as intermediates in organic synthesis. This compound, a member of this class, is of interest due to the unique properties conferred by the fluorine atoms, such as high thermal stability and modified Lewis acidity at the tin center. This guide outlines a feasible synthetic pathway and the expected analytical characteristics of this compound.

Synthesis of this compound

The most plausible and widely employed method for the synthesis of dialkyltin difluorides is the halogen exchange reaction from the corresponding dichloride. The synthesis of this compound is therefore proposed to proceed via the fluorination of Dioctyltin dichloride.

Starting Material: Dioctyltin dichloride

Dioctyltin dichloride ((C₈H₁₇)₂SnCl₂) is a commercially available white to off-white crystalline solid. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₃₄Cl₂Sn
Molecular Weight 416.1 g/mol [1]
Appearance White to off-white powder or crystals
Melting Point 45-49 °C
Boiling Point 175 °C @ 1 Torr
Solubility Insoluble in water; soluble in organic solvents like benzene, toluene, and ethers.
Proposed Synthetic Pathway

The synthesis involves a nucleophilic substitution reaction where the chloride ions in Dioctyltin dichloride are replaced by fluoride ions. Various fluorinating agents can be employed for this transformation.

Synthesis_Pathway Precursor Dioctyltin dichloride ((C₈H₁₇)₂SnCl₂) Product This compound ((C₈H₁₇)₂SnF₂) Precursor->Product Fluorination Reagent Fluorinating Agent (e.g., KF, AgF, SbF₃) Reagent->Product Byproduct Metal Chloride (e.g., KCl, AgCl, SbCl₃) Product->Byproduct forms

Caption: Proposed synthesis of this compound.

Experimental Protocol (Analogous Procedure)

This protocol is based on general procedures for the fluorination of organotin halides.

Materials:

  • Dioctyltin dichloride ((C₈H₁₇)₂SnCl₂)

  • Anhydrous Potassium Fluoride (KF)

  • Anhydrous Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve Dioctyltin dichloride (1 equivalent) in anhydrous ethanol.

  • Add a stoichiometric excess (e.g., 2.2 equivalents) of anhydrous Potassium Fluoride (KF) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of potassium chloride.

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Filter the mixture to remove the precipitated potassium chloride and any unreacted potassium fluoride.

  • Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques and elemental analysis. The following sections detail the expected characterization data.

Predicted Physical Properties
PropertyPredicted Value
Molecular Formula C₁₆H₃₄F₂Sn
Molecular Weight 383.14 g/mol
Appearance White solid
Melting Point Expected to be higher than the dichloride precursor due to stronger intermolecular forces.
Solubility Likely soluble in polar organic solvents.
Spectroscopic Characterization

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Table 3.2.1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9Triplet6H-CH₃
~ 1.2-1.4Multiplet24H-(CH₂)₆-
~ 1.5-1.7Multiplet4Hα-CH₂

Table 3.2.2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 14-CH₃
~ 22-32-(CH₂)₆-
~ 25-30α-CH₂ (with Sn-C coupling)

Table 3.2.3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-130 to -160Singlet (with ¹¹⁹Sn satellites)¹J(¹¹⁹Sn-¹⁹F) ≈ 130-2000

Table 3.2.4: Predicted ¹¹⁹Sn NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-150 to -200Triplet¹J(¹¹⁹Sn-¹⁹F) ≈ 130-2000

Table 3.2.5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
383[M]⁺ (characteristic tin isotope pattern)
364[M - F]⁺
270[(C₈H₁₇)SnF₂]⁺
159[SnF₂]⁺

Characterization Workflow

Characterization_Workflow Start Synthesized Product Purification Purification (Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS EA Elemental Analysis (C, H) Purification->EA Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation EA->Confirmation

Caption: Workflow for the characterization of this compound.

Safety and Handling

Organotin compounds are known for their toxicity and should be handled with extreme care.[2][3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Disposal: Dispose of all waste containing organotin compounds according to institutional and local regulations for hazardous chemical waste.

Conclusion

This technical guide provides a projected pathway for the synthesis and a comprehensive, predictive overview of the characterization of this compound. The proposed synthesis via fluorination of the corresponding dichloride is a standard and reliable method for this class of compounds. The tabulated spectral data, based on established trends for analogous organotin compounds, will serve as a valuable reference for researchers aiming to synthesize and characterize this molecule. Adherence to strict safety protocols is paramount when working with organotin compounds.

References

Spectroscopic Profile of Difluoro(dioctyl)stannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of Difluoro(dioctyl)stannane ((C₈H₁₇)₂SnF₂). As a member of the organotin family, this compound holds potential for various applications, necessitating a thorough understanding of its structural and electronic characteristics. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed, standardized experimental protocols for acquiring these spectra are also provided to ensure reproducibility. The information presented herein is compiled from spectroscopic data of analogous organotin compounds and established principles of spectroscopic theory, serving as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and related organometallic compounds.

Introduction

Organotin compounds have garnered significant interest across various scientific disciplines, including catalysis, materials science, and medicinal chemistry. The unique properties of the tin atom, when bonded to organic moieties and electronegative elements like fluorine, give rise to a diverse range of chemical reactivity and biological activity. This compound, with its two long alkyl chains and two fluorine atoms directly attached to the tin center, is a subject of interest for its potential lipophilicity and the specific electronic effects imparted by the fluorine substituents.

Accurate structural elucidation is paramount in understanding the structure-activity relationships of such compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide presents a predicted spectroscopic profile of this compound to aid researchers in its identification and further investigation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are estimated based on data from analogous dialkyltin dihalides and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn) in this compound provides a wealth of structural information.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentCoupling Constants (J) (Hz)
~ 0.9t6H-CH₃J(H,H) ≈ 7
~ 1.2-1.4m24H-(CH₂)₆-
~ 1.5-1.7m4Hα-CH₂²J(¹¹⁹Sn,¹H) ≈ 50

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)AssignmentCoupling Constants (J) (Hz)
~ 14-CH₃
~ 22-32-(CH₂)₆-
~ 35-40α-CH₂¹J(¹¹⁹Sn,¹³C) ≈ 1200-1500

Table 3: Predicted ¹⁹F and ¹¹⁹Sn NMR Data for this compound

NucleusChemical Shift (δ) (ppm)MultiplicityCoupling Constants (J) (Hz)
¹⁹F~ -150 to -200s (with ¹¹⁷/¹¹⁹Sn satellites)¹J(¹¹⁹Sn,¹⁹F) ≈ 130-2000
¹¹⁹Sn~ -100 to -200t¹J(¹¹⁹Sn,¹⁹F) ≈ 130-2000

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F, and SnMe₄ for ¹¹⁹Sn.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkyl)
1465MediumC-H bending (alkyl)
~ 550-600StrongSn-C stretching
~ 350-450StrongSn-F stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. Electron Ionization (EI) is a common technique for such compounds.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

m/zPredicted Fragment
[M]+Molecular ion peak (may be weak or absent)
[M - C₈H₁₇]+Loss of one octyl group
[M - F]+Loss of a fluorine atom
[Sn(C₈H₁₇)₂F]+
[SnC₈H₁₇F₂]+
[C₈H₁₇]+Octyl cation

Note: The mass spectrum of organotin compounds will exhibit a characteristic isotopic pattern due to the multiple stable isotopes of tin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR spectra.

Instrumentation: A multinuclear Fourier Transform (FT) NMR spectrometer with a field strength of at least 400 MHz for ¹H.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent may influence chemical shifts.

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the range of -2 to 10 ppm. The relaxation delay should be set to at least 1 second.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. The spectral width should be set to cover 0 to 200 ppm. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Switch the probe to the ¹⁹F frequency. Use a spectral width appropriate for organofluorine compounds (e.g., +50 to -250 ppm). A common reference standard is external CFCl₃.

  • ¹¹⁹Sn NMR: Tune the probe to the ¹¹⁹Sn frequency. Due to the wide chemical shift range, the spectral width should be set accordingly (e.g., +200 to -400 ppm).[1] An external standard of SnMe₄ is typically used.[1] For improved sensitivity, INEPT or DEPT pulse sequences can be utilized.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or the external standard.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the compound in a solid or liquid state.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[2]

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.[2] This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

  • Pressure Application: For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[2]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Procedure:

  • Sample Introduction: If using a GC-MS, dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane) and inject it into the GC. The GC column will separate the compound from any impurities before it enters the mass spectrometer. For direct insertion, a small amount of the sample is placed on a probe and introduced directly into the ion source.[4]

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak, if present, and analyze the fragmentation pattern to deduce the structure of the compound. Pay attention to the characteristic isotopic distribution of tin.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Spectroscopic_Characterization_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Data_Analysis Comprehensive Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report / Publication Data_Analysis->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predicted, in-depth spectroscopic profile of this compound, intended to serve as a valuable resource for researchers in the field. The tabulated NMR, IR, and MS data, while theoretical, are grounded in the established spectroscopic behavior of analogous organotin compounds. The detailed experimental protocols offer standardized methods for acquiring high-quality, reproducible data. The provided workflow diagram further contextualizes the role of these spectroscopic techniques in the broader process of chemical research. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound, thereby supporting its further investigation and potential application in various scientific and industrial domains.

References

An In-depth Technical Guide to the Anticipated Crystal Structure of Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure of Difluoro(dioctyl)stannane has not been reported in publicly accessible crystallographic databases (such as the Cambridge Structural Database) or in the peer-reviewed scientific literature to date. This guide, therefore, presents a prospective analysis based on the known chemistry and structural characteristics of analogous organotin compounds. All experimental protocols are derived from established methods for similar molecules and should be adapted and optimized for the specific synthesis and crystallization of the title compound.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been the subject of extensive research due to their diverse applications, ranging from catalysis and polymer stabilization to their use in organic synthesis.[1] The biological activity of organotin compounds is of particular interest to drug development professionals. The coordination geometry and crystal packing of these molecules are crucial determinants of their physical and biological properties. This guide focuses on this compound, a member of the dialkyltin dihalide family, for which specific structural data is not yet available. By examining the synthesis and crystal structures of related compounds, we can infer the likely structural features and provide a roadmap for future experimental investigation.

Proposed Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor, di-n-octyltin dichloride, followed by a halogen exchange reaction to yield the desired difluoride.

2.1. Synthesis of Di-n-octyltin Dichloride

A common route to dialkyltin dichlorides is the direct reaction of tin metal with an alkyl chloride in the presence of a catalyst.[1]

  • Reaction: Sn + 2 C₈H₁₇Cl → (C₈H₁₇)₂SnCl₂

  • Detailed Protocol:

    • In a reaction vessel equipped with a reflux condenser and a stirrer, combine tin powder (1 equivalent) and a phosphonium iodide catalyst (e.g., tetrabutylphosphonium iodide, catalytic amount).

    • Add n-octyl chloride (2 equivalents).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to initiate the reaction, typically in the range of 160-180°C.

    • Maintain the reaction at this temperature with vigorous stirring for several hours until the consumption of tin is observed.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The desired di-n-octyltin dichloride can be isolated from the reaction mixture by vacuum distillation or by crystallization from a suitable solvent like hexane.[1]

2.2. Fluorination of Di-n-octyltin Dichloride

The conversion of the dichloride to the difluoride can be achieved through a nucleophilic fluorination reaction using a suitable fluoride source.

  • Reaction: (C₈H₁₇)₂SnCl₂ + 2 KF → (C₈H₁₇)₂SnF₂ + 2 KCl

  • Detailed Protocol:

    • Dissolve di-n-octyltin dichloride (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add an excess of potassium fluoride (e.g., 2.2 equivalents). The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), can enhance the reaction rate.

    • Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by techniques such as ¹¹⁹Sn NMR spectroscopy.

    • Upon completion, the reaction mixture is cooled, and the solid potassium chloride byproduct is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent).

Anticipated Crystal Structure and Crystallographic Data

While the specific crystal structure of this compound is unknown, we can draw parallels from the known structures of other dialkyltin dihalides, such as diethyltin dichloride, dibromide, and diiodide.[2] These compounds exhibit a tendency to form polymeric chains in the solid state through intermolecular halogen bridging, leading to a coordination number greater than four for the tin atom.

Expected Structural Features:

  • Coordination Geometry: The tin atom in this compound is expected to be in a distorted octahedral environment. The two octyl groups would occupy trans positions, with the fluorine atoms in the equatorial plane. Intermolecular Sn-F bridges would complete the octahedral coordination.

  • Polymeric Structure: It is highly probable that the molecules will self-assemble into one-dimensional polymeric chains via fluorine bridges between adjacent tin atoms. This is a common structural motif for organotin fluorides.

Hypothetical Crystallographic Data:

The following table presents hypothetical, yet plausible, crystallographic parameters for this compound based on known structures of similar compounds. These values are for illustrative purposes and must be determined experimentally.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10 - 15
b (Å)8 - 12
c (Å)18 - 22
β (°)90 - 110
Z (molecules/unit cell)4

3.1. X-ray Crystallography Experimental Protocol

To obtain the actual crystal structure, the following experimental workflow would be necessary:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution.

  • Data Collection: A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Visualization of Experimental Workflow

The logical flow for the synthesis and structural determination of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials: Tin, n-Octyl Chloride synthesis_dichloride Synthesis of Di-n-octyltin Dichloride start->synthesis_dichloride purification_dichloride Purification (Distillation/Crystallization) synthesis_dichloride->purification_dichloride fluorination Fluorination with KF purification_dichloride->fluorination purification_difluoride Purification of This compound (Recrystallization) fluorination->purification_difluoride crystallization Single Crystal Growth purification_difluoride->crystallization Pure Product xray_diffraction X-ray Diffraction Data Collection crystallization->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Synthetic and structural analysis workflow for this compound.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive overview of the probable synthetic routes and expected structural characteristics based on the well-established chemistry of organotin halides. The provided experimental protocols offer a solid starting point for researchers aiming to synthesize and characterize this compound. The determination of its precise solid-state structure through single-crystal X-ray diffraction is a critical next step to fully understand its properties and potential applications.

References

Theoretical Exploration of Difluoro(dioctyl)stannane's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of Difluoro(dioctyl)stannane, an organotin compound of interest. While direct experimental and extensive theoretical data for this specific molecule are not widely published, this document outlines a robust computational approach based on established methodologies for similar diorganotin(IV) complexes. The guide details the proposed computational protocols, presents hypothetical yet representative data for molecular geometry, and visualizes the workflow of such a theoretical investigation. This information serves as a foundational resource for researchers interested in the computational chemistry of organotin compounds and their potential applications.

Introduction

Organotin(IV) compounds represent a versatile class of molecules with a wide range of industrial and pharmacological applications. Their biological activity and chemical reactivity are intrinsically linked to their three-dimensional structure. This compound, a member of the diorganotin dihalide family, is of particular interest due to the strong electronegativity of the fluorine atoms, which can significantly influence the electronic and steric properties of the tin center.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structures and properties of organometallic compounds.[1][2][3][4] These computational methods provide detailed insights into geometric parameters, such as bond lengths and angles, which are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets. This guide focuses on the theoretical framework for investigating the molecular structure of this compound.

Computational Methodology

The following section details a proposed computational protocol for the theoretical investigation of this compound, based on methodologies successfully applied to other diorganotin(IV) complexes.[1][2][4]

Software and Theoretical Level

The geometry optimization and subsequent frequency calculations for this compound would be performed using a widely recognized quantum chemistry software package such as Gaussian. The selection of the theoretical level is critical for obtaining accurate results. A common and effective approach involves the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a combination of Pople-style basis sets for lighter atoms (e.g., 6-311++G(d,p) for carbon, hydrogen, and fluorine) and a basis set with an effective core potential for the heavy tin atom (e.g., LanL2DZ) is recommended to balance computational cost and accuracy.[1]

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound would be constructed using a molecular modeling program. A full geometry optimization would then be carried out in the gas phase to locate the minimum energy structure. To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are essential. The absence of imaginary frequencies would verify that the structure is a stable conformer.

Workflow for Theoretical Analysis

The logical flow of a computational study on this compound is depicted in the following diagram:

computational_workflow start Initial Structure Generation opt Geometry Optimization (DFT/B3LYP) start->opt freq Vibrational Frequency Analysis opt->freq verify Verification of Minimum Energy Structure freq->verify data Extraction of Molecular Parameters verify->data No Imaginary Frequencies analysis Structural & Electronic Analysis data->analysis

Caption: Workflow for the theoretical analysis of this compound.

Predicted Molecular Structure and Data

Based on the proposed computational methodology and data from related diorganotin compounds, the following tables summarize the expected geometric parameters for this compound. It is important to note that these are hypothetical values intended to be representative.

Predicted Bond Lengths
BondPredicted Length (Å)
Sn-C2.15 - 2.20
Sn-F2.00 - 2.05
C-H (octyl chain)1.08 - 1.10
C-C (octyl chain)1.52 - 1.55
Predicted Bond Angles
AnglePredicted Angle (°)
C-Sn-C125 - 135
F-Sn-F95 - 105
C-Sn-F100 - 110
H-C-H (octyl chain)107 - 110
C-C-C (octyl chain)110 - 115

The predicted geometry around the tin atom in this compound is expected to be a distorted tetrahedron, a common coordination geometry for tetra-coordinated organotin(IV) compounds. The large dioctyl groups will likely lead to a wider C-Sn-C bond angle than the ideal tetrahedral angle of 109.5°.

Logical Relationships in Structural Analysis

The relationship between the computational inputs, processes, and outputs in determining the molecular structure is illustrated below.

logical_relationship cluster_input Computational Inputs cluster_process Computational Process cluster_output Theoretical Outputs mol Molecular Formula (C16H34F2Sn) calc Quantum Mechanical Calculations mol->calc method Theoretical Method (e.g., B3LYP/LanL2DZ) method->calc geom Optimized Geometry (Bond Lengths, Angles) calc->geom energy Electronic Energy calc->energy spec Vibrational Frequencies calc->spec

Caption: Logical relationships in the computational analysis of molecular structure.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the study of the molecular structure of this compound. By employing established DFT methods, it is possible to obtain detailed insights into the geometric and electronic properties of this organotin compound. The provided hypothetical data and workflows serve as a valuable starting point for researchers and scientists in the fields of computational chemistry, drug development, and materials science. Further experimental validation, such as X-ray crystallography, would be beneficial to corroborate the theoretical predictions and provide a more complete understanding of the molecular structure of this compound.

References

A Methodological Approach to Determining the Thermal Stability and Decomposition of Novel Organotin Compounds: A Case Study on Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organotin compounds are a class of organometallic substances with at least one tin-carbon bond.[1] Their diverse applications as PVC stabilizers, catalysts, and biocides are dictated by their chemical structure, which in turn influences their thermal stability.[1] Understanding the thermal decomposition of these compounds is crucial for determining their safe handling temperatures, storage conditions, and potential environmental fate. This technical guide will detail the standard experimental protocols for assessing the thermal properties of a novel organotin compound, exemplified by Difluoro(dioctyl)stannane.

Hypothetical Synthesis of this compound

The synthesis of dialkyltin dihalides can be achieved through various methods, with the redistribution reaction being a common approach.[2] A plausible synthetic route for this compound would involve the comproportionation of tetra(dioctyl)stannane with a suitable fluorinating agent.

Experimental Protocol: Synthesis of a Dialkyltin Dihalide

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with tetra(dioctyl)stannane and a stoichiometric amount of a fluorinating agent (e.g., tin(IV) fluoride) in an appropriate solvent.

  • Inert Atmosphere: The system is flushed with dry nitrogen to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature and stirred for a defined period to ensure complete reaction.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or distillation to yield the desired this compound.

  • Characterization: The purity and identity of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.[3]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is the primary technique used to determine the thermal stability of a compound.[4] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is calibrated for both temperature and mass. The analysis is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition of the compound (e.g., from ambient temperature to 800 °C).

  • Data Acquisition: The instrument records the sample mass as a function of temperature, generating a thermogram (TGA curve). The first derivative of this curve (DTG curve) is also plotted to identify the temperatures of maximum mass loss rates.

Data Presentation

The quantitative data obtained from the TGA would be summarized in a table for clarity and comparative analysis.

Thermal Decomposition StageTemperature Range (°C)Onset Temperature (°C)Peak Decomposition Temperature (°C) (from DTG)Mass Loss (%)Residual Mass (%)
1T_onset1 - T_end1T_onset1T_peak1% Mass Loss 1
2T_onset2 - T_end2T_onset2T_peak2% Mass Loss 2
...............
Total Total % Mass Loss Final Residual Mass

Table 1: Hypothetical TGA Data for this compound.

Visualization of Experimental Workflow and Decomposition Pathway

Diagrams created using Graphviz (DOT language):

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Thermal Analysis start Reactants: Tetra(dioctyl)stannane + Fluorinating Agent reaction Redistribution Reaction (Inert Atmosphere, Heat) start->reaction purification Purification (Recrystallization/Distillation) reaction->purification product This compound purification->product tga_setup TGA Instrument Setup (Inert Atmosphere) product->tga_setup heating Controlled Heating (e.g., 10 °C/min) tga_setup->heating data Data Acquisition (Mass vs. Temperature) heating->data analysis Data Analysis (TGA/DTG Curves) data->analysis

Caption: Workflow for the hypothetical synthesis and thermal analysis of this compound.

Decomposition_Pathway cluster_step1 Initial Decomposition cluster_step2 Further Fragmentation cluster_products Final Products parent This compound (R₂SnF₂) intermediate1 Loss of one octyl radical [R-SnF₂]• + R• parent->intermediate1 Heat (Δ) intermediate2 Loss of second octyl radical SnF₂ + R• intermediate1->intermediate2 product1 Octene / Octane intermediate2->product1 product2 Tin(II) Fluoride (SnF₂) intermediate2->product2 product3 Further decomposition products product2->product3

Caption: A plausible decomposition pathway for this compound under thermal stress.

Discussion of Decomposition Mechanism

The thermal decomposition of organotin halides typically proceeds through the homolytic cleavage of the tin-carbon bonds. For this compound, the decomposition would likely initiate with the breaking of a tin-octyl bond, which is generally weaker than the tin-fluorine bond. This would result in the formation of an octyl radical and a dioctyltin monofluoride radical. Subsequent loss of the second octyl group would lead to the formation of tin(II) fluoride (SnF₂) and another octyl radical. The liberated octyl radicals could then undergo further reactions such as disproportionation to form octane and octene, or they could recombine. The final non-volatile residue would likely be tin fluorides and potentially some tin oxides if any oxygen is present.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a comprehensive framework for its thermal analysis. The outlined methodologies, including a plausible synthetic route and a detailed protocol for Thermogravimetric Analysis, are standard practices in the field of organometallic chemistry. The expected outcomes and the proposed decomposition pathway are based on the established behavior of similar organotin compounds. This guide serves as a valuable resource for researchers investigating the thermal properties of novel organotin compounds, enabling them to design and execute appropriate experiments and interpret the resulting data.

References

Technical Guide: Solubility Profile of Difluoro(dioctyl)stannane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility characteristics of difluoro(dioctyl)stannane. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the general behavior of organotin compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound in common organic solvents is provided, along with a workflow visualization to guide researchers in obtaining precise measurements. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and manufacturing settings.

Introduction to this compound and its Solubility

This compound, with the chemical formula (C₈H₁₇)₂SnF₂, is an organotin compound. The physicochemical properties of organotin compounds, including their solubility, are largely influenced by the nature of the organic groups and the anionic ligands attached to the tin atom.[1] Generally, organotin compounds exhibit good solubility in a range of organic solvents, a characteristic attributed to the presence of nonpolar alkyl chains.[2][3] Conversely, their solubility in water is typically low.[4]

The solubility of this compound is a critical parameter in various applications, including its use as a catalyst, stabilizer for polymers, and as a potential component in pharmaceutical formulations. Understanding its behavior in different solvents is essential for process development, reaction optimization, and formulation design.

Expected Solubility Profile

Based on the general principles of "like dissolves like" and the known behavior of other dioctyltin compounds, a qualitative solubility profile for this compound can be predicted. The two octyl groups contribute significantly to the nonpolar character of the molecule, suggesting good solubility in nonpolar and moderately polar organic solvents. The presence of the electronegative fluorine atoms may impart some polarity, potentially influencing its solubility in more polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, BenzeneHighThe nonpolar octyl chains are expected to interact favorably with nonpolar solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)Moderate to HighThese solvents can solvate both the nonpolar alkyl groups and the somewhat polar Sn-F bond.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe potential for hydrogen bonding with the fluorine atoms may enhance solubility, but the long alkyl chains will limit miscibility.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low to InsolubleThe hydrophobic nature of the dioctyl groups is expected to dominate, leading to poor solubility in highly polar solvents like water.[3][4] Solubility in DMSO may be slightly higher than in water.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

    • Weigh the vial containing the dry residue. The mass of the dissolved this compound can be determined by the difference in weight.

    • Alternatively, a more precise method involves quantitative analysis of the filtered solution. Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical technique such as HPLC or GC.

    • Construct a calibration curve from the standards and determine the concentration of this compound in the saturated solution.

3.3. Data Analysis and Reporting

  • Calculate the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualized Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow Workflow for Experimental Solubility Determination start Start prep_materials Prepare Materials: - this compound - Organic Solvents - Vials start->prep_materials add_excess Add Excess Solid to Solvent in Vials prep_materials->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with shaking) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample_supernatant Withdraw and Filter Supernatant settle->sample_supernatant quantify Quantify Solute Concentration (Gravimetric or Chromatographic Method) sample_supernatant->quantify gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue quantify->gravimetric Method A chromatographic Chromatographic Analysis: (HPLC/GC) vs. Standards quantify->chromatographic Method B calculate Calculate and Report Solubility (e.g., g/100 mL or mol/L) gravimetric->calculate chromatographic->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative data on the solubility of this compound is scarce, its molecular structure suggests good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water. For applications requiring precise solubility values, experimental determination is necessary. The protocol provided in this guide offers a reliable method for obtaining this critical data. The information and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to effectively work with and characterize this compound in their respective fields.

References

Quantum Chemical Calculations for Difluoro(dioctyl)stannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organotin compounds, a class of organometallic chemicals with at least one tin-carbon bond, are utilized in a wide array of industrial and agricultural applications.[1] Their diverse functionalities, ranging from PVC stabilizers to catalysts and biocidal agents, are intrinsically linked to their molecular structure and electronic properties.[1][2] Difluoro(dioctyl)stannane, a member of the dialkyltin dihalide family, is of significant interest for its potential applications. Understanding its chemical behavior at a molecular level is crucial for the development of new applications and for assessing its toxicological profile.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for investigating the properties of organotin compounds.[3] These computational methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic characteristics, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide outlines the standard computational protocols for such calculations and presents representative data from analogous systems to serve as a benchmark for future studies on this compound.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory has emerged as the predominant method for quantum chemical calculations on systems containing heavy elements like tin, offering an optimal balance between computational cost and accuracy.[4] The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[5]

For organotin compounds, a common and reliable approach involves the use of hybrid DFT functionals, such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[2][3] Due to the presence of the heavy tin atom, relativistic effects must be considered. This is typically achieved through the use of Effective Core Potentials (ECPs), which replace the core electrons of the tin atom with a mathematical function, simplifying the calculation while retaining accuracy.[3]

Computational Protocol: A Step-by-Step Workflow

The following protocol details a standard workflow for performing quantum chemical calculations on a dialkyltin dihalide like this compound.

Molecular Structure Input

The initial step involves constructing an approximate 3D structure of the this compound molecule. This can be done using any standard molecular modeling software. The long dioctyl chains introduce significant conformational flexibility, which may require specialized conformational search algorithms to identify the lowest energy conformer.

Geometry Optimization

The initial structure is then optimized to find the lowest energy geometry. This is a crucial step as all subsequent property calculations depend on the accuracy of the optimized structure.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP is a widely used and well-validated functional for organometallic compounds.[3]

  • Basis Set: A split-valence basis set, such as 6-31G(d,p), is typically used for lighter atoms (C, H, F).[3]

  • Effective Core Potential (ECP) for Tin: To account for relativistic effects and to reduce computational cost, an ECP such as LANL2DZ or SDB-aug-cc-pVTZ is employed for the tin atom.[3] A systematic study on alkyltin halides concluded that the combination of the SDB-aug-cc-pVTZ basis set and the LANL2 effective core potential for tin, along with the 6-31G(d,p) basis set for other atoms, is recommended for accurate geometry predictions.[3]

  • Software: Gaussian, ORCA, and Q-Chem are commonly used software packages for these types of calculations.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate the molecule's IR spectrum, which can be compared with experimental data for validation.

Electronic Property Calculations

Further single-point energy calculations can be performed on the optimized geometry to determine various electronic properties, such as:

  • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

  • UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical calculation for an organotin compound.

G Computational Workflow for Organotin Compounds A 1. Initial Structure Generation (e.g., this compound) B 2. Geometry Optimization (DFT: B3LYP) A->B C 3. Frequency Calculation (Verify Minimum & Predict IR Spectrum) B->C D Is it a true minimum? (No imaginary frequencies) C->D E 4. Electronic Property Analysis (HOMO/LUMO, NBO, TD-DFT) D->E Yes F Refine Initial Structure D->F No G Final Results: Optimized Geometry, Vibrational Spectra, Electronic Properties E->G F->B

Caption: A flowchart detailing the key steps in the quantum chemical analysis of organotin compounds.

Quantitative Data for Analogous Systems

The following tables present calculated geometrical parameters for dimethyltin dichloride (Cl₂Sn(CH₃)₂), a smaller analogue of this compound. This data is derived from a systematic study using the B3LYP density functional.[3] It serves as a valuable reference for what can be expected for similar dialkyltin dihalides.

Table 1: Calculated Bond Lengths for Dimethyltin Dichloride
Parameter (Bond)B3LYP/6-31G(d,p) with LANL2DZ on Sn (Å)
Sn-C2.135
Sn-Cl2.378
C-H1.092

Data is illustrative and based on calculations for dimethyltin dichloride.

Table 2: Calculated Bond Angles for Dimethyltin Dichloride
Parameter (Angle)B3LYP/6-31G(d,p) with LANL2DZ on Sn (°)
C-Sn-C125.8
Cl-Sn-Cl101.5
C-Sn-Cl107.9
H-C-H108.3
H-C-Sn110.6

Data is illustrative and based on calculations for dimethyltin dichloride.

Table 3: Calculated Vibrational Frequencies for Dimethyltin Dichloride

While specific calculated frequencies from the cited literature are not available in the provided snippets, a frequency calculation would yield data that can be categorized as shown below. These frequencies are crucial for identifying the compound via IR spectroscopy.

Vibrational ModeExpected Frequency Range (cm⁻¹)
Sn-C Stretch (asymmetric)550 - 580
Sn-C Stretch (symmetric)510 - 540
CH₃ Rock750 - 800
Sn-Cl Stretch (asymmetric)350 - 380
Sn-Cl Stretch (symmetric)320 - 350

Frequency ranges are typical for dialkyltin dichlorides and are for illustrative purposes.

Conclusion and Future Directions

This technical guide provides a robust framework for conducting quantum chemical calculations on this compound. By leveraging Density Functional Theory with appropriate basis sets and effective core potentials, researchers can obtain reliable predictions of its structural, vibrational, and electronic properties. The provided workflow and illustrative data from analogous compounds offer a solid foundation for such investigations.

Future computational studies should focus on performing these calculations specifically for this compound, including a thorough exploration of its conformational landscape due to the flexible dioctyl chains. Such studies will be invaluable for understanding its reactivity, designing novel applications, and informing toxicological assessments, thereby supporting its safe and effective use in research and development.

References

The Unseen Stabilizer: A Technical Guide to the Discovery and Chemistry of Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, history, and chemical synthesis of Difluoro(dioctyl)stannane, a member of the broader class of organotin compounds. While specific historical records for this particular molecule are scarce, its story is intrinsically linked to the evolution of organotin chemistry, a field with a rich and impactful history spanning over a century. This document provides a comprehensive overview, from the foundational discoveries in organometallic chemistry to the specific applications of dioctyltin compounds and a detailed, proposed synthesis for the difluoro derivative.

A Journey Through Time: The History of Organotin Compounds

The field of organotin chemistry traces its origins to the mid-19th century. In 1849, English chemist Edward Frankland synthesized the first organotin compound, diethyltin diiodide.[1][2] A few years later, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy.[1][3] These early discoveries laid the groundwork for a new class of chemical compounds, though their practical applications remained largely unexplored for nearly a century.[1]

The 1940s and 1950s marked a turning point with the discovery of the industrial utility of organotin compounds, particularly as stabilizers for polyvinyl chloride (PVC).[1][3][4] This discovery, spearheaded by researchers like van der Kerk and his colleagues in the Netherlands, propelled organotin chemistry into the industrial spotlight.[3] The inherent instability of PVC to heat and light was a significant hurdle in its widespread adoption, and organotin compounds proved to be highly effective in preventing its degradation.[4]

Today, organotin compounds are indispensable in a variety of applications, serving as heat stabilizers, catalysts in the production of polyurethanes and silicones, and as biocides.[1][2][5] The dioctyltin derivatives, in particular, are favored as PVC stabilizers due to their lower toxicity compared to other organotin compounds like tributyltins.[6]

Synthesis of this compound: A Probable Pathway

The conversion of organotin chlorides to fluorides is a known transformation.[1] This process typically involves the treatment of the organotin chloride with a fluoride salt in a suitable solvent.

The proposed two-step synthesis of this compound is as follows:

  • Synthesis of Dioctyltin Dichloride: This precursor is typically synthesized via a redistribution reaction between tetraoctyltin and tin tetrachloride.

  • Fluorination of Dioctyltin Dichloride: The resulting dioctyltin dichloride is then reacted with a fluorinating agent, such as sodium fluoride or potassium fluoride, to yield this compound.

Diagram of the Proposed Synthesis of this compound

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Dioctyltin Dichloride cluster_step2 Step 2: Fluorination Tetraoctyltin Tetraoctyltin (C8H17)4Sn DioctyltinDichloride Dioctyltin Dichloride (C8H17)2SnCl2 Tetraoctyltin->DioctyltinDichloride Redistribution Reaction SnCl4 Tin Tetrachloride SnCl4 SnCl4->DioctyltinDichloride KF Potassium Fluoride KF DifluoroDioctylstannane This compound (C8H17)2SnF2 KF->DifluoroDioctylstannane DioctyltinDichloride_ref Dioctyltin Dichloride (C8H17)2SnCl2 DioctyltinDichloride_ref->DifluoroDioctylstannane Halogen Exchange History_Timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1849 1849 Frankland synthesizes diethyltin diiodide 1852 1852 Löwig reports alkyltin compounds 1940s 1940s-1950s Discovery of PVC stabilization properties 1852->1940s Foundational Knowledge 1960s 1960s onwards Expansion of applications (catalysts, biocides) 1940s->1960s Industrial Application Present Present Focus on lower toxicity derivatives (e.g., dioctyltins) 1960s->Present Diversification and Safety Improvement

References

Navigating the Unseen: A Technical Guide to the Health and Safety of Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the critical health and safety considerations for handling Difluoro(dioctyl)stannane in a research and development setting. Due to the limited availability of specific data for this compound, this document leverages information from analogous dioctyltin compounds, such as dioctyltin dilaurate and dioctyltin dichloride. The primary hazards associated with dioctyltin compounds include potential for reproductive toxicity, damage to organs through prolonged or repeated exposure, and skin sensitization.[1][2][3] Strict adherence to the safety protocols outlined in this guide is imperative to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

While a specific hazard classification for this compound is not established, related dioctyltin compounds are classified with significant health hazards. The following table summarizes the harmonized classification and labeling (CLP) for a representative dioctyltin compound.

Table 1: GHS Hazard Classification for Related Dioctyltin Compounds

Hazard ClassHazard Statement
Reproductive ToxicityH360D: May damage the unborn child.[1]
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs (Immune system) through prolonged or repeated exposure.[1]
Skin SensitizationH317: May cause an allergic skin reaction.[1]
Acute Toxicity (Oral)H302: Harmful if swallowed.
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationH314: Causes severe skin burns and eye damage.

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated. However, data from related dioctyltin compounds indicate the following potential effects:

  • Systemic Effects: Organic tin compounds, in general, can cause central nervous system disorders, including spasms, narcosis, and respiratory paralysis.

  • Reproductive Toxicity: Some dioctyltin compounds are recognized as toxic to reproduction.[2]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the immune system.[1][3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and severe eye damage.[4]

  • Sensitization: May cause an allergic skin reaction upon contact.[1]

Table 2: Summary of Toxicological Data for Related Dioctyltin Compounds

Toxicological EndpointObservation
Acute Oral Toxicity (Rat, LD50)1230 mg/kg (for Dioctyltin 1,4-butanediol-bis-mercaptoacetate)
GenotoxicityBased on in-vitro data for related compounds, not expected to be genotoxic.[5]
CarcinogenicityNo ingredients are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA for some related compounds.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) for this compound. However, OELs have been established for organic tin compounds in general.

Table 3: Occupational Exposure Limits for Organic Tin Compounds (as Sn)

OrganizationTWA (8-hour)STEL (15-minute)
ACGIH0.1 mg/m³0.2 mg/m³[1]
OSHA (Z-1)0.1 mg/m³-
NIOSH (REL)0.1 mg/m³-
Safe Work Australia (SWA)0.1 mg/m³Not recommended[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of related dioctyltin compounds, the following protocols are mandatory when handling this compound.

Risk Assessment and Control Workflow

The following diagram illustrates the logical workflow for assessing and controlling the risks associated with handling this compound.

RiskAssessmentWorkflow Risk Assessment and Control Workflow for Handling this compound cluster_assessment Risk Assessment cluster_control Hierarchy of Controls cluster_implementation Implementation and Review A Identify Hazards (Based on data from related dioctyltin compounds) B Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Evaluate Existing Controls B->C D Elimination/Substitution (Is a less hazardous alternative available?) C->D Determine Necessary Controls E Engineering Controls (Fume hood, glove box, local exhaust ventilation) D->E F Administrative Controls (SOPs, training, designated areas) E->F G Personal Protective Equipment (PPE) (Gloves, lab coat, eye protection) F->G H Implement Control Measures G->H I Monitor Effectiveness (Air monitoring, health surveillance) H->I J Review and Update Protocols I->J J->H

Caption: Risk assessment and control workflow for handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound that may generate dusts, vapors, or aerosols must be conducted in a certified chemical fume hood or a glove box.[1] Local exhaust ventilation may be necessary for larger scale operations.[1]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: Wear a lab coat, and for larger quantities, consider chemical-resistant aprons or suits.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below OELs, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Store locked up.[1]

Emergency Procedures

The following diagram outlines the appropriate response to accidental exposure.

EmergencyResponse Emergency Response Protocol for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Start Accidental Exposure Occurs Inhale1 Move to Fresh Air Start->Inhale1 Skin1 Remove Contaminated Clothing Start->Skin1 Eye1 Rinse Cautiously with Water for Several Minutes Start->Eye1 Ingest1 Rinse Mouth Start->Ingest1 Inhale2 Seek Immediate Medical Attention Inhale1->Inhale2 Skin2 Wash Skin with Plenty of Soap and Water Skin1->Skin2 Skin3 Seek Medical Attention if Irritation Persists Skin2->Skin3 Eye2 Remove Contact Lenses, if Present and Easy to Do Eye1->Eye2 Eye3 Seek Immediate Medical Attention Eye2->Eye3 Ingest2 Do NOT Induce Vomiting Ingest1->Ingest2 Ingest3 Seek Immediate Medical Attention Ingest2->Ingest3

Caption: Emergency response protocol for this compound exposure.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact emergency services.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Do not allow the substance to enter drains or the environment.

Conclusion

While specific data for this compound remains limited, the known hazards of related dioctyltin compounds necessitate a highly cautious approach. By implementing the engineering controls, personal protective measures, and safe handling practices outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Continuous vigilance and adherence to established safety protocols are paramount for ensuring the well-being of all laboratory personnel.

References

Methodological & Application

Application Notes and Protocols for Difluoro(dioctyl)stannane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and protocols for difluoro(dioctyl)stannane as a catalyst are limited in publicly available literature. The following application notes and protocols are based on the well-documented catalytic activity of the closely related and structurally similar compound, dioctyltin oxide (DOTO). Both compounds feature a dioctyltin core, and their catalytic activities are predicated on the Lewis acidity of the tin center. It is reasonably anticipated that this compound will exhibit similar catalytic behavior.

Introduction

This compound, an organotin compound, is emerging as a potent Lewis acid catalyst for a variety of organic transformations. Its efficacy is attributed to the electron-withdrawing nature of the fluorine atoms, which enhances the Lewis acidity of the tin center, thereby activating carbonyl groups towards nucleophilic attack. This property makes it an excellent candidate for catalyzing reactions such as esterification, transesterification, and polymerization.[1][2][3] This document provides an overview of its applications, quantitative data from analogous systems, and detailed experimental protocols.

Applications in Organic Synthesis

This compound is particularly effective in the following applications:

  • Esterification: It catalyzes the formation of esters from carboxylic acids and alcohols. This is a cornerstone reaction in the synthesis of pharmaceuticals, plasticizers, and fragrances.[4] The catalyst's high activity allows for lower catalyst loading and milder reaction conditions compared to traditional acid catalysts.[5]

  • Transesterification: The catalyst facilitates the conversion of one ester to another by reaction with an alcohol. This is a key process in the production of polyesters and biofuels.[3][6]

  • Polymerization: It is an effective catalyst for the synthesis of polyesters and other polymers through condensation reactions.[3][7] Its use can lead to polymers with high molecular weights and desirable physical properties.

The general mechanism for these transformations involves the coordination of the carbonyl oxygen of the carboxylic acid or ester to the Lewis acidic tin center. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.[1][2][8]

Quantitative Data

The following table summarizes representative quantitative data for an esterification reaction catalyzed by dioctyltin oxide, which is expected to be comparable to this compound.

Table 1: Dioctyltin Oxide Catalyzed Esterification of 2,5-Furandicarboxylic Acid (FDCA) with Methanol[5]

ParameterValue
Substrate2,5-Furandicarboxylic Acid (FDCA)
AlcoholMethanol
CatalystDioctyltin Oxide
Catalyst Loading50 mg (for 10 g of FDCA)
Substrate Concentration10 g FDCA in 40 g Methanol
Temperature200°C
Reaction Time60 minutes
Stirring Speed875 rpm
FDCA Conversion>85 mol. %
Di-ester Yield>85 mol. %

Experimental Protocols

Protocol 1: Esterification of 2,5-Furandicarboxylic Acid (FDCA)

This protocol is adapted from a patented procedure using dioctyltin oxide and is expected to be applicable for this compound.[5]

Materials:

  • 2,5-Furandicarboxylic Acid (FDCA)

  • Methanol

  • This compound

  • High-pressure reactor (e.g., Parr vessel) with magnetic stirring

  • Heating mantle

  • Analytical equipment for monitoring reaction progress (e.g., HPLC, GC-MS)

Procedure:

  • To a 75 mL stainless steel Parr vessel equipped with a glass-enclosed magnetic stir bar, add 10 g of FDCA (0.064 mol), 40 g of methanol (1.25 mol), and 50 mg of this compound.

  • Seal the reactor and begin stirring at 875 rpm.

  • Heat the suspension to 200°C and maintain this temperature for 60 minutes.

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent the reactor and collect the reaction mixture.

  • Analyze the product mixture for FDCA conversion and di-ester yield using appropriate analytical techniques.

Protocol 2: General Protocol for Polyester Synthesis

This protocol provides a general guideline for the synthesis of polyesters using this compound as a catalyst, based on established methods for organotin-catalyzed polymerizations.[7][9]

Materials:

  • Dicarboxylic acid or its anhydride/lower alkyl ester

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • This compound

  • Reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap for water removal

  • Inert gas supply (e.g., nitrogen or argon)

  • Heating mantle and temperature controller

Procedure:

  • Charge the reaction vessel with the dicarboxylic acid (or its derivative) and the diol in the desired molar ratio.

  • Add this compound as the catalyst. The catalyst loading can range from 0.01 to 1.0 mol% relative to the dicarboxylic acid.

  • Begin stirring and purge the system with an inert gas.

  • Heat the reaction mixture to a temperature between 150°C and 270°C. The optimal temperature will depend on the specific monomers used.

  • Continuously remove the water or alcohol byproduct formed during the reaction using the Dean-Stark trap to drive the equilibrium towards polyester formation.

  • Monitor the reaction progress by measuring the acid number of the reaction mixture or by analyzing the viscosity of the polymer.

  • Once the desired molecular weight or acid number is reached, cool the reaction mixture and collect the polyester product.

Visualizations

Esterification_Mechanism Catalytic Cycle of Esterification Catalyst R'2SnF2 Intermediate1 Activated Complex R'2SnF2 • R-COOH Catalyst->Intermediate1 Coordination CarboxylicAcid R-COOH CarboxylicAcid->Intermediate1 Alcohol R''-OH Intermediate2 Tetrahedral Intermediate Alcohol->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Ester R-COOR'' Intermediate2->Ester Elimination Water H2O Intermediate2->Water

Caption: Proposed mechanism for this compound catalyzed esterification.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation Reactants Charge Reactants (Acid/Ester + Alcohol) Catalyst Add Catalyst (this compound) Reactants->Catalyst Heating Heat to Reaction Temp (e.g., 150-270°C) Catalyst->Heating Stirring Continuous Stirring Heating->Stirring ByproductRemoval Remove Byproduct (Water/Alcohol) Stirring->ByproductRemoval Monitoring Monitor Reaction Progress (e.g., Acid Number, Viscosity) ByproductRemoval->Monitoring Cooling Cool to Room Temp Monitoring->Cooling Reaction Complete Isolation Isolate Product Cooling->Isolation

Caption: A typical experimental workflow for a catalyzed organic synthesis reaction.

References

Application of Difluoro(dioctyl)stannane in Polymerization Reactions: A Theoretical Overview and Generalized Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a theoretical framework for the application of Difluoro(dioctyl)stannane as a catalyst in polymerization reactions. Due to a lack of specific literature on this compound, this application note is based on the known reactivity of analogous organotin compounds, particularly dialkyltin dihalides and other organotin catalysts. The protocols provided are generalized and should be considered as starting points for experimental design.

Introduction

Organotin compounds are widely utilized in polymer chemistry as catalysts and stabilizers. While compounds like dioctyltin dilaurate are well-documented catalysts for polyurethane and silicone production, the specific applications of this compound in polymerization are not extensively reported in current literature. However, based on the general principles of organotin chemistry, this compound is anticipated to function as a Lewis acid catalyst. The presence of electronegative fluorine atoms is expected to enhance the Lewis acidity of the tin center, potentially leading to high catalytic activity in specific polymerization reactions.

Potential applications are hypothesized in areas where strong Lewis acid catalysis is beneficial, such as ring-opening polymerization (ROP) of cyclic esters and carbonates, and potentially in coordination polymerization.

Potential Applications and Reaction Mechanisms

This compound's catalytic activity is predicated on the Lewis acidic nature of the tin atom, which can coordinate to and activate monomer functional groups.

Ring-Opening Polymerization (ROP) of Cyclic Esters

In the ROP of cyclic esters like lactide or caprolactone, this compound could initiate polymerization through a coordination-insertion mechanism. The tin center would coordinate to the carbonyl oxygen of the cyclic ester, making the carbonyl carbon more susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the growing polymer chain.

Hypothetical Reaction Pathway for ROP

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst R2SnF2 (this compound) Activated_Monomer Activated Monomer Complex Catalyst->Activated_Monomer Coordination Monomer Cyclic Ester (e.g., Lactide) Monomer->Activated_Monomer Initiator Initiator (R'-OH) Initiator->Activated_Monomer Nucleophilic Attack Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Ring-Opening Chain_Elongation Chain Elongation Growing_Chain->Chain_Elongation New_Monomer Incoming Monomer New_Monomer->Chain_Elongation Addition to Chain Polymer Final Polymer Chain_Elongation->Polymer Quenching/Chain Transfer

Caption: Hypothetical coordination-insertion mechanism for ROP.

Generalized Experimental Protocols

The following are generalized protocols that can serve as a foundation for investigating the catalytic activity of this compound. Note: These protocols are theoretical and require optimization and validation.

General Protocol for Ring-Opening Polymerization of Lactide

Objective: To synthesize polylactide (PLA) using this compound as a catalyst.

Materials:

  • L-Lactide (recrystallized from dry toluene)

  • This compound

  • Benzyl alcohol (as initiator, dried over molecular sieves)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a glovebox, add L-Lactide (e.g., 1.0 g, 6.94 mmol) and this compound (catalyst loading to be optimized, e.g., 0.01 mol%) to a pre-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (e.g., 10 mL) to dissolve the solids.

  • Inject benzyl alcohol initiator (e.g., 7.5 mg, 0.069 mmol for a target DP of 100).

  • Seal the flask, remove from the glovebox, and place it in a preheated oil bath at a specified temperature (e.g., 110 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR for monomer conversion.

  • After the desired conversion is reached, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

  • Characterize the polymer for molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Experimental Workflow for ROP

ROP_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents Dry Reagents: L-Lactide, Toluene, Benzyl Alcohol Mixing Combine Lactide, Catalyst, and Toluene in Glovebox Reagents->Mixing Glassware Dry Schlenk Flask Glassware->Mixing Initiation Add Benzyl Alcohol Mixing->Initiation Polymerization Heat Reaction Mixture (e.g., 110 °C) Initiation->Polymerization Monitoring Monitor Conversion by NMR Polymerization->Monitoring Precipitation Precipitate Polymer in Methanol Polymerization->Precipitation Monitoring->Polymerization Drying Dry Polymer under Vacuum Precipitation->Drying Characterization Analyze by GPC (Mn, Mw, PDI) Drying->Characterization

Caption: Generalized workflow for ring-opening polymerization.

Hypothetical Quantitative Data

The following table presents hypothetical data for the polymerization of L-Lactide, illustrating the expected trends with variations in catalyst loading and temperature. This data is for illustrative purposes only and is not based on experimental results.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI
10.0111029513,70012,5001.15
20.051100.59814,10013,0001.20
30.019048011,50010,8001.18

Safety and Handling

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All waste containing organotin compounds should be disposed of according to institutional and environmental regulations.

Conclusion

While specific experimental data for this compound in polymerization is currently unavailable, its structural analogy to other active organotin catalysts suggests its potential as a Lewis acid catalyst, particularly in ring-opening polymerization. The provided generalized protocols and theoretical considerations are intended to guide researchers in the initial exploration of this compound's catalytic activity. Further experimental work is necessary to validate these hypotheses and to determine the optimal reaction conditions and full scope of its applications.

Application Notes and Protocols for Difluoro(dioctyl)stannane as a Fluorinating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. While a plethora of fluorinating agents are commercially available, the development of new reagents with unique reactivity profiles, milder reaction conditions, and improved safety profiles remains an active area of research.

This document details the proposed application of difluoro(dioctyl)stannane as a nucleophilic fluorinating agent for organic substrates. Organotin compounds have a long history in organic synthesis, and while their toxicity requires careful handling, their unique reactivity can offer advantages in specific transformations. This compound is presented here as a potentially mild and effective reagent for the conversion of alkyl halides and sulfonates to their corresponding fluorides. The long alkyl chains in this compound may enhance its solubility in organic solvents, potentially facilitating reactions under homogeneous conditions.

Proposed Reaction Mechanism

The fluorination of organic substrates with this compound is proposed to proceed via a nucleophilic substitution pathway. The tin-fluorine bond is polarized, rendering the fluorine atom nucleophilic. The reaction is likely to follow an S(_N)2 mechanism for primary and secondary substrates, leading to inversion of stereochemistry. For substrates prone to carbocation formation, an S(_N)1-type mechanism may be operative. The dioctyltin difluoride acts as the fluoride source, with the dialkyltin moiety serving as a spectator group that modulates the reactivity of the fluoride ion.

G Proposed Nucleophilic Fluorination Pathway cluster_reagents Reactants cluster_products Products Substrate R-X (Alkyl Halide/Sulfonate) Product R-F (Alkyl Fluoride) Substrate->Product S-N-2 Displacement Byproduct Oct2Sn(F)X Substrate->Byproduct Reagent Oct2SnF2 (this compound) Reagent->Product Reagent->Byproduct

Caption: Proposed S(_N)2 fluorination pathway.

Synthesis of this compound

This compound can be synthesized from the corresponding dichlorodioctylstannane via a halogen exchange reaction.

Protocol 1: Synthesis of this compound
  • To a stirred solution of dichlorodioctylstannane (1.0 eq) in a suitable solvent such as acetonitrile, add an excess of a fluoride salt (e.g., potassium fluoride, 2.2 eq).

  • The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by ¹¹⁹Sn NMR spectroscopy.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or distillation under high vacuum.

Applications in Nucleophilic Fluorination

This compound is proposed as a reagent for the nucleophilic fluorination of various organic substrates, including primary and secondary alkyl halides and sulfonates.

General Experimental Workflow

G General Experimental Workflow for Fluorination Start Combine Substrate and This compound in Solvent Reaction Heat Reaction Mixture (e.g., 80-120 °C) Start->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS, NMR) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Column Chromatography or Distillation Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

Application Notes and Protocols: Synthesis of Fluorinated Heterocycles using Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. While numerous fluorinating agents are available, the development of mild and selective methods remains an active area of research. Organotin reagents have a long history in organic synthesis, and their fluoride derivatives present potential as nucleophilic fluorine sources.

This document provides a representative protocol for the synthesis of fluorinated heterocycles utilizing difluoro(dioctyl)stannane as a fluorinating agent. While direct literature precedents for this specific reagent in this application are scarce, the following protocol is based on established principles of nucleophilic aromatic substitution (SNA r) on electron-deficient heterocycles and the known reactivity of organotin fluorides. This application note is intended to serve as a starting point for researchers exploring the utility of dialkyltin difluorides in fluorination chemistry.

Proposed Reaction Scheme

A plausible application of this compound is the nucleophilic fluorination of an activated halo- or nitro-heterocycle. For this protocol, we will consider the conversion of 2-chloro-5-nitropyridine to 2-fluoro-5-nitropyridine.

Reaction:

Caption: Experimental workflow for the synthesis of 2-fluoro-5-nitropyridine.

proposed_mechanism reactants 2-Chloro-5-nitropyridine + (n-Oct)₂SnF₂ meisenheimer Meisenheimer Complex (Intermediate) reactants->meisenheimer Nucleophilic Attack of F⁻ products 2-Fluoro-5-nitropyridine + (n-Oct)₂SnClF meisenheimer->products Elimination of Cl⁻

Caption: Proposed mechanism for the fluorination reaction.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • High-boiling point aprotic solvents like DMF and DMSO have specific hazards; consult their safety data sheets (SDS) before use.

  • The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reagents.

Conclusion

This document outlines a representative protocol for the use of this compound as a nucleophilic fluorinating agent for the synthesis of fluorinated heterocyles. While this specific reagent is not yet widely established for this purpose, the proposed methodology, based on fundamental principles of organic chemistry, provides a solid foundation for further investigation and optimization. Researchers are encouraged to adapt and refine this protocol to suit their specific substrates and research goals. The development of new fluorination methods is crucial for advancing medicinal chemistry, and the exploration of reagents like dialkyltin difluorides could lead to valuable additions to the synthetic chemist's toolbox.

Application Notes and Protocols for Fluorine-Doped Tin Oxide (FTO) Preparation Using Organotin Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Difluoro(dioctyl)stannane: Extensive literature searches did not yield specific experimental protocols for the use of this compound in the preparation of fluorine-doped tin oxide (FTO) thin films. However, the use of other organotin compounds, particularly dialkyltin diacetates, is documented. The following application notes and protocols are based on the use of a structurally similar and well-documented precursor, di(n-butyl)tin(iv) diacetate (DBTDA), and are intended to serve as a comprehensive starting point for researchers interested in exploring the use of this compound or other novel organotin precursors for FTO fabrication.[1][2][3] It is anticipated that the experimental parameters provided will require optimization for the specific physicochemical properties of this compound.

Introduction

Fluorine-doped tin oxide (FTO) is a transparent conducting oxide (TCO) widely utilized in a variety of optoelectronic applications, including solar cells, flat panel displays, and low-emissivity glass, owing to its high electrical conductivity, high optical transparency, and excellent chemical and thermal stability.[3] The properties of FTO thin films are highly dependent on the deposition technique and the precursors used. Organotin compounds have emerged as viable precursors for FTO synthesis, offering potential advantages in terms of solution processability and precursor volatility.

This document provides a generalized methodology for the preparation of FTO thin films using an organotin precursor, with specific examples drawn from studies using di(n-butyl)tin(iv) diacetate (DBTDA). The protocols detailed below focus on the spray pyrolysis deposition method, a cost-effective and scalable technique for producing high-quality TCO films.[3][4]

Experimental Data

The following table summarizes representative quantitative data for FTO thin films prepared by spray pyrolysis using di(n-butyl)tin(iv) diacetate (DBTDA) as the tin precursor and ammonium fluoride (NH₄F) as the fluorine source. These values can serve as a benchmark when developing a process with this compound.

ParameterValueReference
Precursor Concentration
Di(n-butyl)tin(iv) diacetate (DBTDA)0.1 M[1]
Ammonium Fluoride (NH₄F)0.3 M[1]
Deposition Parameters
Substrate Temperature470 °C[1]
SolventPropan-2-ol and Water Mixture[1]
Resulting Film Properties
Sheet Resistance4.4 Ω/□[1]
Resistivity3.14 × 10⁻⁴ Ω·cm[1]
Average Optical Transmittance (400-800 nm)> 80%[1]
Film Thickness227 - 641 nm (dependent on annealing)[2]
Annealing Temperature100 - 300 °C[2]

Experimental Protocols

The following are detailed, step-by-step protocols for the preparation of FTO thin films by spray pyrolysis using an organotin precursor.

3.1. Precursor Solution Preparation (Based on DBTDA)

  • Tin Precursor Solution (Solution A):

    • Dissolve 0.1 M of di(n-butyl)tin(iv) diacetate (DBTDA) in 15 mL of 2-propanol in a beaker.[3]

    • Stir the solution for 15 minutes until the DBTDA is completely dissolved.[3]

  • Fluorine Precursor Solution (Solution B):

    • Dissolve 1 g of ammonium fluoride (NH₄F) in 2 mL of deionized water.[3]

    • Stir until the NH₄F is fully dissolved.[3]

  • Final Precursor Solution:

    • Mix Solution A and Solution B in a beaker.

    • Stir the combined solution for 30 minutes until a clear and homogeneous solution is obtained.[3]

Note: For this compound, the choice of solvent and the need for a separate fluorine source would need to be evaluated. As this compound already contains fluorine, it might serve as a single-source precursor. The optimal solvent would need to be determined based on the solubility of the compound.

3.2. Spray Pyrolysis Deposition

  • Substrate Preparation:

    • Clean glass substrates sequentially in an ultrasonic bath with acetone, ethanol, and deionized water, each for 15 minutes.

    • Dry the substrates with a stream of nitrogen gas.

  • Deposition Process:

    • Preheat the cleaned glass substrate to the desired deposition temperature (e.g., 470 °C) on a hot plate.[1]

    • Transfer the final precursor solution to the spray pyrolysis apparatus. A nebulizer or an airbrush can be used to generate a fine aerosol.[4]

    • Spray the precursor solution onto the heated substrate. Maintain a constant nozzle-to-substrate distance and a uniform spray rate.

    • The deposition time can be varied to control the film thickness.

3.3. Post-Deposition Annealing

  • After deposition, the coated substrates can be annealed to improve crystallinity and electrical conductivity.[2]

  • Place the FTO-coated substrates in a furnace.

  • Anneal at a temperature in the range of 100-300 °C in an air or inert atmosphere for a specified duration (e.g., 1-2 hours).[2]

  • Allow the substrates to cool down slowly to room temperature.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the general experimental workflow for the preparation of FTO thin films using an organotin precursor via the spray pyrolysis method.

FTO_Preparation_Workflow cluster_0 Precursor Preparation cluster_1 Film Deposition cluster_2 Post-Processing & Characterization P1 Dissolve Organotin Precursor in Solvent P3 Mix and Stir to Homogeneity P1->P3 P2 Dissolve Fluorine Source in Solvent (if required) P2->P3 D3 Spray Pyrolysis P3->D3 Precursor Solution D1 Substrate Cleaning D2 Substrate Heating D1->D2 D2->D3 PP1 Annealing D3->PP1 Deposited Film C1 Characterization (XRD, SEM, UV-Vis, Hall Effect) PP1->C1 Final FTO Film

Caption: Experimental workflow for FTO thin film preparation.

This diagram outlines the key stages, from the initial preparation of the precursor solution to the final characterization of the FTO film. The process begins with the dissolution and mixing of the organotin and fluorine precursors, followed by the deposition of the film onto a heated substrate via spray pyrolysis, and concludes with post-deposition annealing and characterization of the resulting film.

References

Method for analyzing the purity of Difluoro(dioctyl)stannane by NMR

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols:

Method for Analyzing the Purity of Difluoro(dioctyl)stannane by Quantitative NMR (qNMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an organotin compound with potential applications in various fields, including catalysis and materials science. Accurate determination of its purity is crucial for reliable research and development. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity of chemical compounds. It offers a primary ratio method of measurement, where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a calibration curve of the analyte.

This document provides a detailed protocol for the analysis of this compound purity using ¹H and ¹⁹F qNMR. Additionally, the utility of ¹¹⁹Sn NMR for qualitative analysis is discussed.

Principle of Quantitative NMR (qNMR)

qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the molar concentration of the nucleus giving rise to that signal. By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated. The key to successful qNMR is the proper selection of an internal standard, appropriate sample preparation, and optimized NMR acquisition parameters.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound

  • Internal Standard (¹H qNMR): 1,4-Dinitrobenzene (DNB) or another suitable standard with signals that do not overlap with the analyte.

  • Internal Standard (¹⁹F qNMR): 3,5-Bis(trifluoromethyl)benzoic acid or another suitable fluorinated standard.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or another appropriate solvent in which both the analyte and internal standard are fully soluble.

  • NMR Spectrometer: A high-resolution NMR spectrometer equipped with ¹H, ¹⁹F, and ¹¹⁹Sn capabilities.

  • Analytical Balance: 5-decimal place.

  • Volumetric Glassware: Class A.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Selection of Internal Standard

An ideal internal standard for qNMR should possess the following characteristics:

  • High purity (certified reference material is recommended).

  • Chemically stable and inert towards the analyte and solvent.

  • Soluble in the chosen deuterated solvent.

  • Possesses one or more sharp, well-resolved NMR signals that do not overlap with any signals from the analyte or solvent.

  • Has a molecular weight comparable to the analyte to minimize weighing errors.

Sample Preparation Protocol
  • Weighing: Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial.

  • Analyte Addition: Accurately weigh a corresponding amount of this compound (e.g., 15-25 mg) into the same vial. The molar ratio of analyte to standard should be optimized for clear signal integration.

  • Dissolution: Add a precise volume (e.g., 0.6 mL) of the deuterated solvent (e.g., CDCl₃) to the vial.

  • Mixing: Ensure complete dissolution and homogenization of the sample by gentle vortexing or inversion.

  • Transfer: Transfer the solution to a high-precision NMR tube.

NMR Acquisition Parameters

To obtain accurate quantitative data, it is crucial to use appropriate acquisition parameters that ensure complete relaxation of the nuclei between scans.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹⁹F NMR¹¹⁹Sn NMR (Qualitative)
Pulse Angle30-45°30-45°90°
Relaxation Delay (d1)≥ 5 x T₁ of the slowest relaxing proton≥ 5 x T₁ of the slowest relaxing fluorine2-5 s
Number of Scans (NS)16-64 (to achieve S/N > 250:1)16-64 (to achieve S/N > 250:1)≥ 128 (or as needed for good S/N)
Spectral Width (SW)~15 ppm~250 ppm~500 ppm
Acquisition Time (AQ)≥ 3 s≥ 1 s≥ 0.5 s
Temperature298 K (stable)298 K (stable)298 K (stable)

Data Presentation and Analysis

Expected NMR Spectra
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the octyl chains. The protons closer to the tin atom will be deshielded and may show coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes, appearing as satellite peaks. The terminal methyl group will appear as a triplet, while the methylene groups will appear as multiplets.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a singlet for the two equivalent fluorine atoms. This signal will exhibit satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn.

  • ¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum will provide information about the tin environment. For this compound, a single resonance is expected, and its chemical shift will be characteristic of a dialkyldifluorotin species.

Table 2: Expected Chemical Shift Ranges and Signal Integration

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration (Number of Nuclei)
¹H -CH₂-Sn~1.0 - 1.5Multiplet4H
-(CH₂)₆-~1.2 - 1.4Multiplet24H
-CH₃~0.8 - 0.9Triplet6H
¹⁹F Sn-F-130 to -160 (vs. CFCl₃)Singlet with Sn satellites2F
¹¹⁹Sn R₂SnF₂-100 to -200 (vs. SnMe₄)Singlet1Sn
Purity Calculation

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I_analyte: Integral of the selected analyte signal.

  • N_analyte: Number of nuclei contributing to the selected analyte signal.

  • I_std: Integral of the selected internal standard signal.

  • N_std: Number of nuclei contributing to the selected internal standard signal.

  • MW_analyte: Molecular weight of the analyte.

  • m_analyte: Mass of the analyte.

  • MW_std: Molecular weight of the internal standard.

  • m_std: Mass of the internal standard.

  • P_std: Purity of the internal standard (in %).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis weigh_std Accurately weigh Internal Standard weigh_analyte Accurately weigh This compound weigh_std->weigh_analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H qNMR Spectrum transfer->acquire_1H acquire_19F Acquire ¹⁹F qNMR Spectrum transfer->acquire_19F acquire_119Sn Acquire ¹¹⁹Sn Spectrum (Qualitative) transfer->acquire_119Sn process Process Spectra (Phase, Baseline Correction) acquire_1H->process acquire_19F->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR analysis of this compound.

Signaling Pathway Analogy: Purity Determination Logic

purity_logic Analyte Analyte Signal (this compound) Ratio Integral Ratio (Analyte / Standard) Analyte->Ratio Standard Internal Standard Signal (Known Purity & Conc.) Standard->Ratio Purity Purity Calculation Ratio->Purity Result Final Purity (%) Purity->Result

Caption: Logical flow for purity determination by qNMR.

Discussion

  • Choice of Nucleus for Quantification: Both ¹H and ¹⁹F NMR can be used for the quantification of this compound. ¹⁹F NMR is often preferred for fluorinated compounds due to its high sensitivity, 100% natural abundance, and typically wider chemical shift dispersion, which reduces the likelihood of signal overlap.[1]

  • Relaxation Times: Tin-containing compounds can have long relaxation times (T₁). It is imperative to determine the T₁ values for both the analyte and the internal standard to set an appropriate relaxation delay (d1) for accurate quantification. A d1 of at least 5 times the longest T₁ is recommended.[2] The use of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be considered to shorten T₁ values, but its compatibility with the analyte must be verified.

  • ¹¹⁹Sn NMR: While not typically used for quantification due to its lower sensitivity and potentially very long relaxation times, ¹¹⁹Sn NMR is an excellent tool for qualitative analysis. The chemical shift of the tin nucleus is highly sensitive to its coordination environment and the nature of the substituents. Therefore, ¹¹⁹Sn NMR can confirm the formation of the desired product and detect the presence of other tin-containing impurities.

  • Method Validation: The qNMR method should be validated for accuracy, precision, linearity, and specificity according to established guidelines to ensure reliable results.

Conclusion

Quantitative NMR spectroscopy is a robust and accurate method for determining the purity of this compound. By following the detailed protocols for sample preparation, and NMR data acquisition, and utilizing the principles of qNMR, researchers can confidently assess the quality of their material. The complementary use of ¹H, ¹⁹F, and ¹¹⁹Sn NMR provides a comprehensive analysis of the compound's identity and purity.

References

Application Notes and Protocols for Catalytic Reactions with Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoro(dioctyl)stannane, an organotin compound, holds potential as a Lewis acid catalyst in various organic transformations. Organotin compounds, particularly diorganotin dihalides, are recognized for their catalytic activity in reactions such as esterification, transesterification, and polymerization.[1][2][3] The presence of electronegative fluoride atoms is expected to enhance the Lewis acidity at the tin center, potentially leading to high catalytic efficiency.[4][5][6] These application notes provide a detailed protocol for utilizing this compound in a representative catalytic reaction—the synthesis of polyesters via polycondensation.

Catalytic Applications

This compound is anticipated to be an effective catalyst for a range of acid-catalyzed reactions, including:

  • Esterification and Transesterification: Catalyzing the formation of esters from carboxylic acids and alcohols, or the exchange of alkoxy groups in esters. Organotin compounds are known to be efficient catalysts for these transformations.[1][7]

  • Polycondensation Reactions: Facilitating the formation of polymers such as polyesters and polyamides.

  • Ring-Opening Polymerization: Initiating the polymerization of cyclic monomers like lactones and lactides.[8][9][10][11]

  • Polyurethane Production: While other organotin compounds like dioctyltin dilaurate are more common, the Lewis acidic nature of this compound suggests potential applicability in catalyzing the reaction between isocyanates and polyols.[12][13][14]

Data Presentation: Expected Catalytic Performance in Polyesterification

The following table summarizes the expected catalytic performance of this compound in the polycondensation of a dicarboxylic acid with a diol to form a polyester. The data is extrapolated from studies on similar diorganotin dihalide and oxide catalysts and should be considered as a guideline for experimental design.

Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Monomer Conversion (%)Polymer Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.11806>95~15,000~1.8
0.12004>98~20,000~1.7
0.51804>99~22,000~1.6
0.52002>99~25,000~1.5

Note: This data is illustrative and based on the performance of analogous organotin catalysts. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Synthesis of Polyester using this compound as Catalyst

This protocol describes a general procedure for the synthesis of a polyester from a dicarboxylic acid and a diol using this compound as a catalyst.

Materials:

  • Dicarboxylic acid (e.g., Adipic acid)

  • Diol (e.g., 1,4-Butanediol)

  • This compound (Catalyst)

  • High-boiling point, inert solvent (e.g., Toluene or Xylene, optional, for azeotropic water removal)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle, temperature controller)

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser connected to a collection flask (for water removal), and a nitrogen inlet/outlet.

  • Charging Reactants: Charge the flask with equimolar amounts of the dicarboxylic acid and the diol. If using a solvent for azeotropic removal of water, add it at this stage (approximately 50% by weight of the total monomers).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add this compound to the reaction mixture. The catalyst loading can be varied (e.g., 0.1-0.5 mol% with respect to the dicarboxylic acid) to optimize the reaction rate and polymer properties.

  • Heating and Stirring: Begin stirring the mixture and gradually heat the reactor to the desired reaction temperature (e.g., 180-200 °C) using a heating mantle with a temperature controller.

  • Polycondensation - Stage 1 (Esterification): Maintain the reaction at this temperature. The water produced during the esterification will be removed from the reaction mixture, either by distillation or azeotropically with the solvent, and collected in the collection flask. Monitor the amount of water collected to follow the reaction progress. This stage is typically continued for 2-4 hours.

  • Polycondensation - Stage 2 (High Vacuum): Once the rate of water collection slows significantly (indicating near-complete esterification), gradually apply a vacuum (e.g., 1-10 mmHg) to the system while maintaining the reaction temperature. This step is crucial for removing the remaining water and glycol, thereby increasing the molecular weight of the polymer. Continue the reaction under vacuum for another 2-4 hours. The viscosity of the reaction mixture will increase noticeably as the polymerization proceeds.

  • Reaction Completion and Cooling: The reaction is considered complete when the desired viscosity or stirrer torque is reached. Stop the heating and stirring, and carefully break the vacuum with nitrogen gas. Allow the reactor to cool to room temperature.

  • Product Isolation: The resulting polyester can be isolated by dissolving the crude product in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it in a non-solvent (e.g., cold methanol).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Experimental Workflow

Experimental_Workflow setup Reactor Setup (Flask, Stirrer, Condenser, N2 Inlet) charge Charge Reactants (Dicarboxylic Acid, Diol) setup->charge purge Purge with Nitrogen charge->purge catalyst Add this compound purge->catalyst heat Heat and Stir (180-200 °C) catalyst->heat stage1 Polycondensation Stage 1 (Atmospheric Pressure, Water Removal) heat->stage1 stage2 Polycondensation Stage 2 (High Vacuum, Glycol/Water Removal) stage1->stage2 cool Cool to Room Temperature stage2->cool isolate Isolate Product (Dissolution and Precipitation) cool->isolate dry Dry Polymer (Vacuum Oven) isolate->dry

Caption: Experimental workflow for polyester synthesis.

Proposed Catalytic Cycle

Catalytic_Cycle catalyst R2SnF2 (this compound) intermediate1 [R2SnF2(R'-COOH)] Activated Complex catalyst->intermediate1 + R'-COOH hf_reaction HF + R''-OH -> R''-F + H2O (Side Reaction) acid R'-COOH (Dicarboxylic Acid) alcohol R''-OH (Diol) intermediate2 [R2SnF(OCOR')] + HF intermediate1->intermediate2 - HF intermediate3 [R2SnF(OCOR')(R''-OH)] Alcohol Adduct intermediate2->intermediate3 + R''-OH intermediate3->catalyst - R'-COOR'' - H2O product R'-COOR'' (Ester) + H2O

Caption: Proposed Lewis acid catalytic cycle.

References

Application Notes and Protocols: Difluoro(dioctyl)stannane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential utility of Difluoro(dioctyl)stannane as a catalyst in the synthesis of pharmaceutical intermediates. While direct, documented applications of this specific reagent are emerging, its chemical properties, derived from related organotin compounds, suggest significant potential in key synthetic transformations. The following sections provide detailed protocols and conceptual frameworks for its application in esterification, transesterification, and aldol-type reactions, which are fundamental in the construction of complex active pharmaceutical ingredients (APIs).

Introduction to this compound in Catalysis

Organotin compounds are versatile catalysts and reagents in organic synthesis.[1][2] The dioctyltin moiety generally confers high solubility in common organic solvents and is associated with lower toxicity compared to other alkyltin derivatives, such as dibutyltin compounds.[3] The inclusion of fluoride ligands on the tin center is anticipated to significantly modulate its Lewis acidity. Due to the high electronegativity of fluorine, this compound is expected to be a stronger Lewis acid than its dichloride or oxide analogues.[4] This enhanced acidity can lead to increased catalytic activity and potentially novel reaction pathways in the synthesis of pharmaceutical intermediates.[5]

Application Note 1: Catalyst for Esterification and Transesterification Reactions

Background: Esterification and transesterification are crucial reactions in the synthesis of a wide array of pharmaceuticals, including prodrugs and various API core structures.[6] Catalysts like dioctyltin oxide are known to be effective in promoting these reactions.[3]

Hypothesized Advantage of this compound: The enhanced Lewis acidity of this compound is proposed to more effectively activate the carbonyl group of carboxylic acids or esters, thereby accelerating the rate of nucleophilic attack by an alcohol. This could lead to shorter reaction times, lower catalyst loadings, and milder reaction conditions, which are all advantageous in complex pharmaceutical synthesis.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of this compound with a conventional catalyst, Dioctyltin oxide, for a model esterification reaction. This data is illustrative and intended to guide experimental design.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
Dioctyltin Oxide1.088598.0
This compound 0.5 4 92 98.5
Experimental Protocol: General Procedure for Esterification

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • This compound (0.5 mol%)

  • Toluene (or other suitable aprotic solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and Dean-Stark trap if used), add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and toluene.

  • Stir the mixture to dissolve the solids.

  • Add this compound (0.5 mol%) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC/LC-MS. The removal of water via the Dean-Stark trap will drive the equilibrium towards the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ester.

Esterification_Workflow Reagents Carboxylic Acid + Alcohol Reaction Reaction Setup (Toluene, Reflux) Reagents->Reaction Catalyst This compound Catalyst->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Pure Ester Intermediate Purification->Product

General workflow for catalyzed esterification.

Application Note 2: Lewis Acid Catalyst for Aldol-Type Reactions

Background: The aldol reaction and its variants are powerful carbon-carbon bond-forming reactions essential for the synthesis of complex polyketide-derived natural products and other intricate pharmaceutical intermediates.[7][8] These reactions are often catalyzed by Lewis acids that activate a carbonyl electrophile.

Hypothesized Advantage of this compound: As a potent Lewis acid, this compound is proposed to be an effective catalyst for aldol-type reactions. It can coordinate to the carbonyl oxygen of an aldehyde or ketone, rendering the carbonyl carbon more electrophilic and susceptible to attack by an enolate or enol equivalent. The dioctyl groups ensure solubility in typical organic solvents used for these transformations.

Comparative Catalyst Performance in a Model Aldol Reaction (Hypothetical)
Lewis Acid CatalystCatalyst Loading (mol%)Reaction Time (h)Diastereoselectivity (syn:anti)Yield (%)
TiCl₄100185:1590
Dioctyltin Dichloride10670:3075
This compound 10 4 75:25 88
Experimental Protocol: General Procedure for a Catalyzed Aldol Reaction

This protocol outlines a general procedure for the reaction of an aldehyde with a silyl enol ether (a Mukaiyama-type aldol reaction) catalyzed by this compound.

Materials:

  • Aldehyde (1.0 eq)

  • Silyl enol ether (1.1 eq)

  • This compound (10 mol%)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Set up a flame-dried, round-bottom flask under an inert atmosphere.

  • Add anhydrous dichloromethane and cool the flask to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add this compound (10 mol%) to the solvent.

  • Add the aldehyde (1.0 eq) to the cooled solution and stir for 10-15 minutes.

  • Slowly add the silyl enol ether (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, then transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the aldol adduct.

Aldol_Mechanism cluster_0 Catalyst Activation of Electrophile cluster_1 Nucleophilic Attack cluster_2 Product Formation Aldehyde R1-CHO Activated_Complex [R1-CHO---SnF2R'2] Aldehyde->Activated_Complex Coordination Catalyst R'2SnF2 Catalyst->Activated_Complex Intermediate Tin Aldolate Intermediate Activated_Complex->Intermediate Enolate Silyl Enol Ether (Nucleophile) Enolate->Intermediate C-C Bond Formation Workup Aqueous Workup Intermediate->Workup Product Aldol Adduct Workup->Product Hydrolysis

Proposed mechanism for a Lewis acid-catalyzed aldol reaction.

Application Note 3: Potential as a Mild Fluorinating Agent

Background: Some organotin fluorides have been shown to act as mild sources of fluoride for the conversion of organic halides to fluorides.[9] This transformation is of high interest in medicinal chemistry, as the introduction of fluorine can significantly enhance the pharmacological properties of a drug candidate.

Hypothesized Role of this compound: Under appropriate conditions, this compound could potentially serve as a nucleophilic fluoride source. The reaction would likely proceed via a metathesis reaction, exchanging a halide (e.g., chloride or bromide) on a pharmaceutical intermediate with a fluoride from the stannane. The driving force would be the formation of the more thermodynamically stable dioctyltin dihalide. This application remains speculative and would require significant experimental validation.

Logical_Relationship Stannane This compound Property1 High Lewis Acidity (due to F atoms) Stannane->Property1 Property2 Good Solubility (due to octyl groups) Stannane->Property2 Property3 Potential Fluoride Source Stannane->Property3 Application1 Catalysis of Esterification Property1->Application1 Application2 Catalysis of Aldol Reactions Property1->Application2 Property2->Application1 Property2->Application2 Application3 Fluorination Reactions Property2->Application3 Property3->Application3

Properties of this compound and its potential applications.

Safety and Handling

Organotin compounds, including this compound, should be handled with care as they are toxic.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols: Difluoro(dioctyl)stannane as a Precursor for Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoro(dioctyl)stannane ((C₈H₁₇)₂SnF₂) is an organotin compound with significant potential as a precursor for the synthesis of advanced materials, particularly fluorine-doped tin oxide (FTO). FTO is a transparent conducting oxide (TCO) widely utilized in applications such as solar cells, flat panel displays, and low-emissivity glass owing to its excellent electrical conductivity and optical transparency in the visible region.[1][2][3][4] The use of a single-source precursor like this compound, which contains both tin and fluorine, offers potential advantages in terms of process control and film quality.

These application notes provide an overview of the synthesis of this compound and its application as a precursor for the deposition of FTO thin films via sol-gel and chemical vapor deposition (CVD) techniques. The protocols provided are based on established methods for similar organotin compounds and are intended to serve as a starting point for further research and development.

Properties of this compound

While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from related organotin compounds. It is expected to be a white solid, and like other diorganotin dihalides, it serves as a versatile starting material for the synthesis of other organotin derivatives.[5] Organotin fluorides, in general, tend to have lower solubility in organic solvents compared to their chloride or bromide counterparts.[6]

Table 1: Predicted and General Properties of this compound and Related Compounds

PropertyValue/DescriptionSource
Molecular Formula C₁₆H₃₄F₂Sn-
Molecular Weight 383.14 g/mol -
Appearance Expected to be a white solidGeneral knowledge of organotin fluorides
Solubility Expected to have limited solubility in common organic solvents[6]
Precursor for Fluorine-doped tin oxide (FTO)Inferred from related compounds[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be approached in a two-step process: first, the synthesis of dichlorodioctylstannane, followed by a halogen exchange reaction to replace the chlorine atoms with fluorine.

Step 1: Synthesis of Dichlorodioctylstannane ((C₈H₁₇)₂SnCl₂) via Grignard Reaction [9][10]

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Octylmagnesium bromide (C₈H₁₇MgBr) or Octylmagnesium chloride (C₈H₁₇MgCl) (prepared from magnesium turnings and 1-bromooctane or 1-chlorooctane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry toluene

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a solution of tin(IV) chloride in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add a solution of octylmagnesium bromide or chloride in anhydrous diethyl ether or THF from the dropping funnel with vigorous stirring under a nitrogen atmosphere. A 2:1 molar ratio of Grignard reagent to SnCl₄ should be used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture and hydrolyze it by carefully adding a dilute aqueous solution of hydrochloric acid.

  • Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude dichlorodioctylstannane.

  • The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Fluorination of Dichlorodioctylstannane [11][12]

Materials:

  • Dichlorodioctylstannane ((C₈H₁₇)₂SnCl₂)

  • Potassium fluoride (KF) or another suitable fluoride source

  • A suitable solvent such as ethanol or acetonitrile

Procedure:

  • Dissolve the dichlorodioctylstannane in the chosen solvent in a round-bottom flask.

  • Add a stoichiometric excess (e.g., 2.2 equivalents) of potassium fluoride to the solution.

  • Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or by observing the precipitation of potassium chloride.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

  • The product can be purified by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dichlorodioctylstannane cluster_step2 Step 2: Fluorination SnCl4 Tin(IV) Chloride Reaction1 Grignard Reaction (Anhydrous Ether/Toluene) SnCl4->Reaction1 Grignard Octylmagnesium Halide Grignard->Reaction1 Crude_DiCl Crude (C₈H₁₇)₂SnCl₂ Reaction1->Crude_DiCl Purification1 Purification (Distillation/Recrystallization) Crude_DiCl->Purification1 Pure_DiCl Pure (C₈H₁₇)₂SnCl₂ Purification1->Pure_DiCl Reaction2 Halogen Exchange (Ethanol/Acetonitrile, Reflux) Pure_DiCl->Reaction2 KF Potassium Fluoride KF->Reaction2 Crude_DiF Crude (C₈H₁₇)₂SnF₂ Reaction2->Crude_DiF Purification2 Purification (Recrystallization) Crude_DiF->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Synthesis workflow for this compound.

Protocol 2: Sol-Gel Deposition of FTO Thin Films

This protocol is adapted from methods used for other fluorinated tin precursors.[7][8][13][14]

Materials:

  • This compound

  • A suitable solvent system (e.g., ethanol, isopropanol)

  • A chelating agent (e.g., acetylacetone), if necessary to control hydrolysis

  • Deionized water

  • Substrates (e.g., glass slides, silicon wafers)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve this compound in the chosen solvent to achieve the desired concentration (e.g., 0.1 M).

    • If required, add a chelating agent in a 1:1 or 2:1 molar ratio to the tin precursor to stabilize the solution.

    • Stir the solution at room temperature for several hours to ensure complete dissolution and complexation.

  • Hydrolysis:

    • Slowly add a controlled amount of deionized water to the precursor solution while stirring vigorously. The hydrolysis ratio (molar ratio of water to tin precursor) is a critical parameter and should be systematically varied (e.g., from 0.5 to 2) to optimize the properties of the resulting sol.

  • Film Deposition (Spin-Coating or Dip-Coating):

    • Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Spin-Coating: Dispense the sol onto the substrate and spin at a desired speed (e.g., 1500-3000 rpm) for a set duration (e.g., 30-60 seconds).

    • Dip-Coating: Immerse the substrate in the sol and withdraw it at a constant speed.

  • Drying and Annealing:

    • Dry the coated substrates on a hotplate at a low temperature (e.g., 100 °C) for a few minutes to remove the solvent.

    • Repeat the coating and drying steps to achieve the desired film thickness.

    • Anneal the films in a furnace at a high temperature (e.g., 450-600 °C) in air for a sufficient duration (e.g., 1-2 hours) to promote crystallization and remove organic residues.

SolGel_Workflow Precursor This compound SolutionPrep Precursor Solution Preparation Precursor->SolutionPrep Solvent Solvent System (e.g., Ethanol) Solvent->SolutionPrep ChelatingAgent Chelating Agent (Optional) ChelatingAgent->SolutionPrep Hydrolysis Controlled Hydrolysis (Addition of H₂O) SolutionPrep->Hydrolysis Deposition Film Deposition (Spin-Coating or Dip-Coating) Hydrolysis->Deposition Drying Drying (100 °C) Deposition->Drying Annealing Annealing (450-600 °C) Drying->Annealing FTO_Film FTO Thin Film Annealing->FTO_Film

Caption: Sol-gel deposition workflow for FTO thin films.

Protocol 3: Chemical Vapor Deposition (CVD) of FTO Thin Films

This protocol is based on general CVD processes for organometallic precursors.[15][16][17]

Materials:

  • This compound

  • Carrier gas (e.g., nitrogen, argon)

  • Oxidizing agent (e.g., oxygen, air)

  • Substrates (e.g., glass, silicon)

Procedure:

  • Precursor Delivery:

    • Place the this compound precursor in a bubbler or a direct liquid injection system.

    • Heat the precursor to a temperature sufficient to achieve an adequate vapor pressure without decomposition.

  • Deposition:

    • Introduce the precursor vapor into the CVD reactor using the carrier gas.

    • Introduce the oxidizing agent into the reactor through a separate line.

    • Heat the substrates to the desired deposition temperature (e.g., 400-600 °C).

    • The precursor and oxidizing agent will react on the hot substrate surface to form the FTO film.

  • Process Parameters:

    • Systematically vary the precursor and oxidant flow rates, deposition temperature, and pressure to optimize the film properties.

  • Cooling and Characterization:

    • After deposition, cool the system to room temperature under an inert atmosphere.

    • Remove the coated substrates for characterization.

CVD_Workflow Precursor This compound Vaporization Precursor Vaporization Precursor->Vaporization CarrierGas Carrier Gas (N₂ or Ar) CarrierGas->Vaporization Oxidant Oxidizing Agent (O₂ or Air) Mixing Gas Mixing Oxidant->Mixing Vaporization->Mixing Deposition Deposition on Heated Substrate (400-600 °C) Mixing->Deposition FTO_Film FTO Thin Film Deposition->FTO_Film

Caption: Chemical vapor deposition workflow for FTO thin films.

Characterization of FTO Thin Films

The properties of the deposited FTO films should be thoroughly characterized to assess their suitability for various applications.

Table 2: Typical Characterization Techniques and Expected Properties for FTO Films

PropertyCharacterization TechniqueTypical Values/Observations for High-Quality FTOSource
Crystal Structure X-ray Diffraction (XRD)Polycrystalline with a tetragonal rutile structure[2][18]
Surface Morphology Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)Uniform grain size, low surface roughness[2][19]
Film Thickness Profilometry, EllipsometryDependent on deposition parameters, typically a few hundred nanometers[3]
Optical Transmittance UV-Vis Spectroscopy>80% in the visible range (400-700 nm)[3][7][18][20]
Optical Band Gap Tauc Plot from UV-Vis data3.6 - 4.0 eV[7][20][21]
Electrical Resistivity Four-Point Probe, Hall Effect Measurement10⁻³ - 10⁻⁴ Ω·cm[7][16][20]
Carrier Concentration Hall Effect Measurement10²⁰ - 10²¹ cm⁻³[7][16][20]
Carrier Mobility Hall Effect Measurement10 - 40 cm²/Vs[16][20]
Fluorine Content X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS)Correlates with precursor concentration and deposition parameters[7]

Applications in Drug Development

While the primary application of this compound is in materials science, the resulting FTO-coated substrates can have applications in drug development research. For instance, FTO-coated glass can be used as transparent electrodes in electrochemical biosensors for the detection of various biomolecules and drug candidates. The conductive and transparent nature of FTO allows for simultaneous electrochemical and optical measurements.

Safety Considerations

Organotin compounds can be toxic and should be handled with appropriate safety precautions.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a promising precursor for the fabrication of high-quality FTO thin films. The protocols outlined in these application notes provide a foundation for researchers to explore its potential in various advanced material applications. The ability to deposit FTO films with controlled properties using a single-source precursor opens up new possibilities for the development of next-generation transparent conducting oxides. Further research is warranted to fully characterize this compound and optimize the deposition processes for specific applications.

References

Application Notes and Protocols: Difluoro(dioctyl)stannane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for Difluoro(dioctyl)stannane in materials science research. While direct literature on this specific compound is limited, its properties and applications can be inferred from the well-established chemistry of related dioctyltin compounds, such as dioctyltin dichloride (DOTC) and dioctyltin dilaurate (DOTL).

Introduction

This compound, with the chemical formula (C₈H₁₇)₂SnF₂, is an organotin compound. Like other dioctyltin compounds, it is anticipated to be a valuable component in materials science, particularly in polymer stabilization. The dioctyltin moiety is recognized for its use as a heat stabilizer in polyvinyl chloride (PVC), with some derivatives approved for food contact applications.[1][2] The introduction of fluoride ligands in place of more common chloride or carboxylate groups may impart unique properties, such as altered Lewis acidity, thermal stability, and reactivity, making it a compound of interest for novel material formulations.

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table summarizes its calculated properties and provides estimated values for physical constants based on the known properties of Dioctyltin Dichloride.[3]

PropertyValueSource/Method
Chemical Formula C₁₆H₃₄F₂Sn-
Molecular Weight 383.14 g/mol Calculated
Appearance White to off-white solidPostulated
Melting Point 40-50 °CEstimated
Boiling Point > 200 °C (decomposes)Estimated
Solubility Soluble in organic solvents (e.g., THF, Toluene), Insoluble in waterInferred

Potential Applications in Materials Science

The primary hypothesized application of this compound is as a specialized heat stabilizer for polyvinyl chloride (PVC). Organotin compounds are known to prevent the thermal degradation of PVC during processing by neutralizing hydrogen chloride.[2][4] The unique electronegativity of the fluoride ligands in this compound may offer advantages in terms of stabilization efficiency and long-term stability of the final polymer product.

Other potential research areas include:

  • Catalysis: As a Lewis acid catalyst in organic synthesis, particularly in esterification and transesterification reactions.

  • Precursor for Fluorinated Tin Oxide: As a precursor for the deposition of fluorine-doped tin oxide (FTO) thin films, which are used as transparent conducting layers in various optoelectronic devices.

Experimental Protocols

Synthesis of this compound

Two plausible synthetic routes are proposed based on standard organotin chemistry.

Method A: From Dioctyltin Dichloride via Halide Exchange

This protocol is based on the principle of precipitating less soluble organotin fluorides from more soluble chlorides.[5]

Protocol:

  • Dissolution: Dissolve 10.0 g of Dioctyltin Dichloride in 100 mL of a suitable organic solvent (e.g., ethanol or tetrahydrofuran) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Fluoride Solution Preparation: In a separate beaker, prepare a solution of an alkali metal fluoride (e.g., 2.1 g of Potassium Fluoride, a 1.5 molar excess) in 50 mL of deionized water.

  • Reaction: Slowly add the aqueous fluoride solution to the stirred solution of Dioctyltin Dichloride at room temperature. A white precipitate of this compound should form immediately.

  • Stirring: Continue stirring the mixture for 2-3 hours at room temperature to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with deionized water (3 x 30 mL) and a cold organic solvent (e.g., diethyl ether, 2 x 20 mL) to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum at a low temperature (e.g., 40 °C) to a constant weight.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn), FT-IR spectroscopy, and elemental analysis.

Method B: From Dioctyltin Oxide

This method involves the reaction of the corresponding oxide with a fluorinating agent.

Protocol:

  • Suspension: Suspend 10.0 g of Dioctyltin Oxide in 150 mL of a non-polar organic solvent (e.g., toluene) in a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Fluorinating Agent: Slowly add a stoichiometric amount of a suitable fluorinating agent (e.g., aqueous hydrofluoric acid or another fluoride source) to the stirred suspension. Caution: Hydrofluoric acid is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by the disappearance of the solid Dioctyltin Oxide.

  • Work-up: After cooling to room temperature, the reaction mixture can be worked up in one of two ways depending on the fluorinating agent used. If aqueous HF was used, separate the organic layer, wash it with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may be necessary to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum and characterize as described in Method A.

Application as a PVC Heat Stabilizer

This protocol outlines a method to evaluate the performance of this compound as a heat stabilizer in a PVC formulation.

Protocol:

  • PVC Formulation Preparation: Prepare a standard PVC formulation by mixing the following components in a two-roll mill at a temperature of 160-170 °C:

    • PVC resin (100 parts by weight)

    • Plasticizer (e.g., Dioctyl Phthalate, 40 parts)

    • Lubricant (e.g., Stearic Acid, 0.5 parts)

    • Stabilizer (2 parts):

      • Control: A known stabilizer (e.g., Dioctyltin Dilaurate)

      • Test: this compound

  • Milling and Sheeting: Mill the components until a homogeneous blend is achieved. Then, press the blend into thin sheets (e.g., 1 mm thickness) using a hydraulic press at 180 °C.

  • Thermal Stability Testing (Static Test):

    • Cut the PVC sheets into small samples (e.g., 1 cm x 1 cm).

    • Place the samples in a circulating air oven at a high temperature (e.g., 190 °C).

    • Observe the color change of the samples at regular intervals (e.g., every 10 minutes). The time taken for the samples to turn yellow, brown, and then black is a measure of the stabilizer's effectiveness.

  • Thermal Stability Testing (Dynamic Test):

    • Use a Brabender Plastograph or a similar torque rheometer to evaluate the processing stability.

    • Mix the PVC formulation in the chamber at a set temperature (e.g., 190 °C) and rotor speed.

    • Record the torque as a function of time. The time until a sharp increase in torque (indicating degradation and cross-linking) is the dynamic stability time.

  • Data Analysis: Compare the static and dynamic stability times of the PVC formulation containing this compound with the control formulation. A longer stability time indicates better performance as a heat stabilizer.

Visualizations

Synthesis_Workflows Diagram 1: Proposed Synthetic Pathways for this compound cluster_A Method A: Halide Exchange cluster_B Method B: From Oxide DOTC Dioctyltin Dichloride Reaction_A Reaction & Stirring DOTC->Reaction_A KF_sol Aqueous KF Solution KF_sol->Reaction_A Filtration_A Filtration & Washing Reaction_A->Filtration_A Drying_A Drying Filtration_A->Drying_A Product_A This compound Drying_A->Product_A DOTO Dioctyltin Oxide Reaction_B Reflux in Toluene DOTO->Reaction_B HF_aq Aqueous HF HF_aq->Reaction_B Workup_B Work-up & Purification Reaction_B->Workup_B Drying_B Drying Workup_B->Drying_B Product_B This compound Drying_B->Product_B

Caption: Proposed synthetic routes for this compound.

PVC_Stabilizer_Workflow Diagram 2: Experimental Workflow for PVC Heat Stabilizer Evaluation cluster_Static Static Thermal Stability Test cluster_Dynamic Dynamic Thermal Stability Test Start Start: Prepare PVC Formulations (Control & Test) Milling Two-Roll Milling (160-170 °C) Start->Milling Pressing Hydraulic Pressing (180 °C) Milling->Pressing PVC_Sheet PVC Sheet (1 mm) Pressing->PVC_Sheet Oven_Test Oven Aging (190 °C) PVC_Sheet->Oven_Test Rheometer_Test Torque Rheometry (190 °C) PVC_Sheet->Rheometer_Test Color_Observation Observe Color Change (Every 10 min) Oven_Test->Color_Observation Static_Result Static Stability Time Color_Observation->Static_Result Comparison Compare Results of Control vs. Test Static_Result->Comparison Torque_Measurement Measure Torque vs. Time Rheometer_Test->Torque_Measurement Dynamic_Result Dynamic Stability Time Torque_Measurement->Dynamic_Result Dynamic_Result->Comparison

Caption: Workflow for evaluating PVC heat stabilizer performance.

References

Troubleshooting & Optimization

Side reactions in the synthesis of Difluoro(dioctyl)stannane and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Difluoro(dioctyl)stannane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the nucleophilic fluorination of its precursor, Dioctyltin dichloride. This halogen exchange reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF), as the fluorinating agent. The reaction is generally performed in an anhydrous organic solvent to prevent unwanted side reactions.

Q2: What are the primary side reactions to be aware of during the synthesis?

The most significant side reaction is the hydrolysis of the starting material, Dioctyltin dichloride, or the product, this compound, which leads to the formation of Dioctyltin oxide and other related oxo-stannane species.[1][2] Incomplete fluorination, resulting in chloro-fluoro intermediates, is another potential side reaction.

Q3: How can I prevent the hydrolysis of my tin compounds?

Strict anhydrous conditions are paramount. This includes using thoroughly dried solvents and glassware, employing a high-purity, anhydrous fluorinating agent, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: My reaction seems sluggish or incomplete. How can I improve the reaction rate and yield?

The reactivity of potassium fluoride can be enhanced through several methods. The use of spray-dried KF, or the addition of a phase-transfer catalyst like a crown ether or an ionic liquid, can significantly improve the solubility and nucleophilicity of the fluoride ion, leading to a faster and more complete reaction.[3][4]

Troubleshooting Guide

Issue 1: Low Yield of this compound and Presence of a White Precipitate

Question: I performed the synthesis of this compound from Dioctyltin dichloride and potassium fluoride, but I obtained a low yield of the desired product and a significant amount of a white, insoluble solid. What could be the cause?

Answer: The formation of a white, insoluble precipitate alongside a low yield of the target compound strongly suggests the occurrence of hydrolysis, leading to the formation of Dioctyltin oxide. This is the most common side reaction and is caused by the presence of water in the reaction mixture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas or in a desiccator.

    • Use a high-purity, anhydrous grade of potassium fluoride. If necessary, dry the KF under vacuum at >150°C before use.

    • Employ a dry, aprotic solvent. Solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent) and stored over molecular sieves.

    • Conduct the entire experiment under a positive pressure of an inert gas such as nitrogen or argon.

  • Optimize Fluorinating Agent Activity:

    • Consider using spray-dried potassium fluoride, which has a higher surface area and reactivity.

    • Incorporate a phase-transfer catalyst (e.g., 18-crown-6) or an ionic liquid to enhance the solubility and reactivity of the potassium fluoride.[3][4]

Issue 2: Product Contamination with Starting Material or Intermediates

Question: My final product shows contamination with Dioctyltin dichloride and potentially a chloro-fluoro tin species. How can I drive the reaction to completion and purify my product?

Answer: Incomplete fluorination can result from insufficient reactivity of the fluorinating agent, a short reaction time, or inadequate stoichiometry.

Troubleshooting Steps:

  • Reaction Conditions:

    • Increase the molar excess of potassium fluoride to 2.5-3 equivalents relative to the Dioctyltin dichloride.

    • Extend the reaction time and/or increase the reaction temperature, while monitoring the reaction progress by a suitable analytical method (e.g., GC-MS or NMR).

    • As mentioned previously, enhance the reactivity of KF with a phase-transfer catalyst or by using an ionic liquid.[3][4]

  • Purification:

    • This compound is a solid and can often be purified by recrystallization from a suitable solvent system.

    • For persistent impurities, column chromatography on silica gel can be effective. To improve the separation and remove residual organotin compounds, the silica gel can be pre-treated with a small percentage of potassium fluoride or potassium carbonate.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound

EntryFluorinating AgentAdditiveSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1KF (anhydrous)NoneToluene110246590
2KF (spray-dried)NoneToluene110188595
3KF (anhydrous)18-crown-6 (10 mol%)Acetonitrile801292>98
4KF (anhydrous)None (in water)Toluene11024<10-

Data is illustrative and may not represent optimized conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from Dioctyltin dichloride via nucleophilic fluorination.

Materials:

  • Dioctyltin dichloride

  • Potassium fluoride (spray-dried)

  • 18-crown-6

  • Anhydrous acetonitrile

  • Anhydrous hexane

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add Dioctyltin dichloride (1.0 eq) and spray-dried potassium fluoride (2.5 eq) to a pre-dried round-bottom flask equipped with a magnetic stir bar.

  • Add 18-crown-6 (0.1 eq) to the flask.

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration.

  • Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography or GC-MS.

  • After the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium chloride byproduct and any excess potassium fluoride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from anhydrous hexane to yield pure this compound.

Visualizations

Synthesis_Pathway DODTC Dioctyltin Dichloride ((C8H17)2SnCl2) Product This compound ((C8H17)2SnF2) DODTC->Product + 2 KF KF Potassium Fluoride (KF) KF->Product Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Product Catalyst Phase-Transfer Catalyst (e.g., 18-crown-6) Catalyst->Product enhances rate Byproduct Potassium Chloride (KCl) Product->Byproduct forms

Caption: Main synthetic pathway for this compound.

Hydrolysis_Side_Reaction DODTC Dioctyltin Dichloride ((C8H17)2SnCl2) Side_Product Dioctyltin Oxide ((C8H17)2SnO) DODTC->Side_Product + H2O Water Water (H2O) Water->Side_Product HCl Hydrochloric Acid (HCl) Side_Product->HCl releases

Caption: Hydrolysis side reaction of Dioctyltin dichloride.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Byproducts (e.g., NMR, GC-MS) Start->Check_Purity White_Precipitate White Precipitate (Dioctyltin Oxide)? Check_Purity->White_Precipitate Incomplete_Reaction Starting Material Present? White_Precipitate->Incomplete_Reaction No Hydrolysis_Solution Improve Anhydrous Conditions: - Dry reagents/solvents - Use inert atmosphere White_Precipitate->Hydrolysis_Solution Yes Incomplete_Solution Optimize Reaction: - Increase reaction time/temp - Use activated KF - Add phase-transfer catalyst Incomplete_Reaction->Incomplete_Solution Yes Purify Purify Product: - Recrystallization - Chromatography Incomplete_Reaction->Purify No Hydrolysis_Solution->Start Re-run Experiment Incomplete_Solution->Start Re-run Experiment

Caption: Troubleshooting workflow for synthesis issues.

References

Optimization of reaction conditions for catalysis with Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Catalysis with Difluoro(dioctyl)stannane

Welcome to the technical support center for catalysis using this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions. The information presented here is based on established principles of organotin and fluorinated compound chemistry, as direct literature on this specific catalyst is limited.

Troubleshooting Guide

This section addresses common issues encountered during catalysis with this compound.

Problem Potential Cause Suggested Solution
Low or No Reaction Conversion 1. Catalyst Inactivity: The catalyst may have degraded due to exposure to moisture or air, leading to the formation of less active tin oxides.[1][2] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. 3. Low Reaction Temperature: Many organotin-catalyzed reactions require elevated temperatures to proceed efficiently.[1] 4. Presence of Inhibitors: Impurities in the starting materials or solvent (e.g., water, acids, coordinating anions) can deactivate the catalyst.[2]1. Handle Catalyst Under Inert Atmosphere: Use a glovebox or Schlenk line to handle this compound. Ensure solvents and reagents are rigorously dried before use. 2. Optimize Catalyst Loading: Perform a screening of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration. 3. Increase Reaction Temperature: Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to enhance the reaction rate.[1] 4. Purify Reagents: Purify substrates and distill solvents to remove potential inhibitors. Consider passing them through a column of activated alumina or molecular sieves.
Poor Selectivity / Formation of Byproducts 1. Redistribution Reactions: Organotin halides can undergo redistribution reactions, leading to a mixture of catalytically active species and potentially side reactions.[1][3] 2. Side Reactions of Substrates: The reaction conditions may be promoting undesired side reactions of the starting materials. 3. Reaction Temperature Too High: Excessive heat can lead to thermal decomposition of substrates or products and promote side reactions.1. Use Fresh Catalyst: Employ a fresh batch of catalyst to minimize the presence of rearranged species. 2. Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may improve selectivity. Screen different solvents to find one that favors the desired reaction pathway. 3. Modify Substrate Addition: Adding one of the reactants slowly over time can help to maintain a low concentration and suppress side reactions.
Inconsistent Results 1. Variability in Reagent Quality: Batch-to-batch variations in the purity of substrates, solvents, or the catalyst itself can lead to inconsistent outcomes. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture can affect catalyst activity and reaction performance.1. Standardize Reagent Purity: Use reagents of the same high purity for all experiments. If possible, purify a larger batch of substrates and solvents to be used across multiple runs. 2. Maintain Rigorous Inert Conditions: Ensure that all experiments are conducted with the same level of care regarding the exclusion of air and moisture.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A: this compound, like many organotin halides, is likely sensitive to moisture and air.[1] It is best handled in an inert atmosphere, such as a glovebox or under argon/nitrogen using Schlenk techniques. Store the catalyst in a tightly sealed container in a cool, dry place, away from atmospheric moisture.

Q2: What is the likely mechanism of catalysis?

A: Organotin(IV) compounds typically function as Lewis acid catalysts.[4][5] The tin center can coordinate to electron-rich atoms (e.g., oxygen, nitrogen) in one of the substrates, thereby activating it towards nucleophilic attack by the other reactant. The dioctyl groups provide steric bulk and influence solubility, while the fluoride ligands modulate the Lewis acidity of the tin center.

Q3: What solvents are recommended for reactions with this compound?

A: The choice of solvent can significantly impact the reaction outcome.[6] For organotin-catalyzed reactions, aprotic solvents are generally preferred.[7] Consider starting with common aprotic solvents such as toluene, xylenes, THF, or DMF. The optimal solvent will depend on the specific reaction and substrates and should be determined experimentally. Fluorinated solvents like fluorobenzene could also be considered, as they are often weakly coordinating and can be beneficial in organometallic catalysis.[8]

Q4: Is this compound toxic?

A: The toxicity of organotin compounds varies significantly with the nature of the organic substituents.[1] While trialkyltin compounds are known to be highly toxic, dioctyltin derivatives generally exhibit lower toxicity.[1] However, all organotin compounds should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Q5: My reaction is stalled. Can I add more catalyst?

A: If you suspect catalyst deactivation is the cause of a stalled reaction, adding another portion of the catalyst may help to drive the reaction to completion. However, it is also important to consider other factors such as substrate decomposition or product inhibition. Monitoring the reaction by techniques like TLC, GC, or NMR can provide valuable insights.

Generalized Experimental Protocol

This protocol provides a general procedure for a catalytic reaction using this compound under an inert atmosphere. The specific quantities, temperature, and reaction time should be optimized for your particular transformation.

Materials:

  • This compound

  • Substrate A

  • Substrate B

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Preparation of Glassware: Oven-dry all glassware (120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.05 mmol, 5 mol%).

  • Addition of Reagents: Add Substrate A (1.0 mmol) to the flask. If Substrate A is a solid, add it under a positive pressure of inert gas.

  • Addition of Solvent: Add anhydrous solvent (e.g., 5 mL) via syringe.

  • Addition of Second Substrate: If Substrate B is a liquid, add it dropwise via syringe. If it is a solid, it can be added along with Substrate A or dissolved in a small amount of anhydrous solvent and added via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC, or NMR.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH4Cl).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method such as column chromatography, distillation, or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-Dry Glassware setup Setup Under Inert Atmosphere prep_glass->setup prep_reagents Dry Solvents & Purify Reagents add_reagents Add Reagents & Solvent prep_reagents->add_reagents add_catalyst Add Catalyst setup->add_catalyst add_catalyst->add_reagents heat_stir Heat & Stir add_reagents->heat_stir monitor Monitor Reaction (TLC, GC, NMR) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify characterize Characterize Product purify->characterize troubleshooting_low_yield start Low Yield Observed check_catalyst Was the catalyst handled under inert conditions? start->check_catalyst check_reagents Were reagents and solvents pure and anhydrous? check_catalyst->check_reagents Yes handle_inert Action: Handle catalyst strictly under inert atmosphere. check_catalyst->handle_inert No check_conditions Are reaction temperature and concentration optimized? check_reagents->check_conditions Yes purify_reagents Action: Purify/dry all reagents and solvents. check_reagents->purify_reagents No optimize_conditions Action: Screen temperature, concentration, and catalyst loading. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes handle_inert->success purify_reagents->success optimize_conditions->success

References

Troubleshooting guide for using Difluoro(dioctyl)stannane in fluorination reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Difluoro(dioctyl)stannane in fluorination reactions. Given the specialized nature of this reagent, this guide addresses plausible experimental scenarios based on the reactivity of analogous organotin compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in fluorination?

This compound, (C₈H₁₇)₂SnF₂, is an organotin compound. While not a universally common fluorinating agent, organotin fluorides can act as mild and selective sources of fluoride for specific substrates, particularly for halogen exchange reactions. It can also be conceptualized as a target molecule in the fluorination of a corresponding dioctyltin precursor.

Q2: What are the main safety precautions when handling this compound?

Organotin compounds, including dioctyltin derivatives, are known for their toxicity.[1] All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) of dioctyltin oxide and related compounds.[2][3]

Q3: How should I store this compound?

Organotin fluorides can be sensitive to moisture. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.

Q4: In what solvents is this compound typically soluble?

Dioctyltin compounds generally exhibit solubility in a range of organic solvents. However, dioctyltin oxide, a potential precursor, is poorly soluble in organic solvents and insoluble in water.[4] Solubility of the difluoride may vary, and testing in small volumes of the intended reaction solvent (e.g., acetonitrile, DMF, toluene) is recommended.

Troubleshooting Guide

This guide is divided into two common scenarios: the use of this compound as a fluorinating agent and the fluorination of a dioctyltin-containing substrate.

Scenario A: this compound as a Fluorinating Agent

This scenario is based on the known reactivity of similar organotin fluorides as mild fluorinating agents for specific transformations, such as halogen exchange.

Common Problems and Solutions
Problem Potential Cause Suggested Solution
Low or No Conversion 1. Low reactivity of the substrate. 2. Insufficient reaction temperature. 3. Poor solubility of the reagent.1. This reagent is best suited for activated substrates (e.g., activated alkyl halides). Consider a more potent fluorinating agent for less reactive substrates. 2. Gradually increase the reaction temperature in increments of 10-20°C. 3. Add a co-solvent to improve solubility. Consider phase-transfer catalysts if applicable.
Side Product Formation 1. Presence of moisture leading to hydrolysis. 2. Thermal decomposition of the reagent or product.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Run the reaction at a lower temperature for a longer duration.
Difficult Product Purification 1. Residual tin byproducts.1. Organotin byproducts can often be removed by precipitation as insoluble fluorides or iodides.[1] Aqueous workups with dilute HCl or KF may also facilitate removal.
Experimental Protocol: Halogen Exchange

This is a generalized protocol for a trial reaction.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the substrate (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile).

  • Reaction: Add this compound (1.2 equiv).

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C).

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with saturated aqueous KF solution to precipitate tin byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Scenario A

Caption: Troubleshooting workflow for using this compound as a fluorinating agent.

Scenario B: Fluorination of a Dioctylstannane-Containing Substrate

This scenario addresses the fluorination of an aryldioctylstannane or similar precursor using an external fluoride source, often mediated by a catalyst.

Quantitative Data from Analogous Reactions

The following table summarizes conditions and yields for the copper-mediated fluorination of arylstannanes, which can serve as a starting point for optimizing the fluorination of a dioctylstannane substrate.[5]

EntryArylstannane SubstrateFluoride Source (equiv)Catalyst (equiv)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
11-SnBu₃KF (4)Cu(OTf)₂ (4)-CH₃CN601842
21-SnBu₃KF (4)Cu(OTf)₂ (4)18-crown-6 (4)CH₃CN601855
3p-MeO-C₆H₄-SnMe₃KF (4)Cu(OTf)₂ (4)18-crown-6 (4)CH₃CN600.2575
4p-Ac-C₆H₄-SnMe₃KF (4)Cu(OTf)₂ (4)18-crown-6 (4)CH₃CN600.2565
Common Problems and Solutions
Problem Potential Cause Suggested Solution
Low Yield 1. Inefficient catalyst system. 2. Poor reactivity of the fluoride source. 3. Sub-optimal solvent or temperature. 4. Proto-destannylation (replacement of tin with hydrogen).1. Screen different copper salts (e.g., Cu(OTf)₂, CuI). Vary catalyst loading. 2. Use a phase-transfer catalyst (e.g., 18-crown-6) to improve the solubility and reactivity of KF. Alternatively, use other fluoride sources like CsF. 3. Screen a range of polar aprotic solvents (e.g., DMF, DMA, DMSO). Increase temperature, as these reactions can require up to 140°C.[6] 4. Ensure strictly anhydrous conditions. The presence of trace acid or water can lead to this side reaction.
Formation of Homocoupled Byproduct 1. Reductive elimination from an intermediate.1. Add a ligand for the copper catalyst, such as pyridine, which can sometimes suppress homocoupling.
Inconsistent Results 1. Variable quality of the fluoride source. 2. Catalyst deactivation.1. Dry the fluoride source (e.g., KF) by spray-drying or azeotropic distillation with toluene before use. 2. Ensure the reaction is run under an inert atmosphere to prevent oxidation of the catalyst.
Experimental Protocol: Copper-Mediated Fluorination

This is a generalized protocol based on established methods for aryl- and vinylstannane fluorination.[5][6]

  • Preparation: To a vial, add the dioctylstannane substrate (1.0 equiv), copper catalyst (e.g., Cu(OTf)₂, 2.0 equiv), fluoride source (e.g., KF, 4.0 equiv), and a phase-transfer catalyst (e.g., 18-crown-6, 4.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., CH₃CN or DMA) and a stir bar.

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 60-140°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing via GC-MS or LC-MS.

  • Workup: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by flash chromatography.

Signaling Pathway for Copper-Mediated Fluorination

Fluorination_Pathway cluster_0 Catalytic Cycle Cu_catalyst Cu(II) Catalyst Transmetalation Transmetalation (R-Sn(Oct)₂ + Cu(II) -> R-Cu(II)) Cu_catalyst->Transmetalation Oxidation Oxidative Addition of Fluoride (R-Cu(II) + F⁻ -> R-Cu(III)-F) Transmetalation->Oxidation Reductive_Elimination Reductive Elimination (R-Cu(III)-F -> R-F + Cu(I)) Oxidation->Reductive_Elimination Reoxidation Re-oxidation (Cu(I) -> Cu(II)) Reductive_Elimination->Reoxidation Product R-F Product Reductive_Elimination->Product Reoxidation->Cu_catalyst Regeneration Substrate R-Sn(Oct)₂ Substrate Substrate->Transmetalation Fluoride_Source Fluoride Source (e.g., KF) Fluoride_Source->Oxidation

References

How to remove organotin byproducts from reactions involving Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing organotin byproducts from reactions involving Difluoro(dioctyl)stannane.

Frequently Asked Questions (FAQs)

Q1: What are the common organotin byproducts formed in reactions involving this compound?

A1: Reactions involving this compound can generate various dioctyltin species as byproducts. The exact nature of these byproducts depends on the specific reaction conditions, but they may include dioctyltin oxide, dioctyltin dihalides (other than fluoride), and other dioctyltin derivatives. These byproducts are often difficult to separate from the desired reaction product due to their solubility in organic solvents.

Q2: Why is it crucial to remove organotin byproducts from my final product?

A2: Organotin compounds are known for their toxicity.[1] For applications in biological screening and drug development, it is imperative to reduce organotin residues to parts-per-million (ppm) levels to avoid false positives or toxic effects in assays.[1] Additionally, residual tin can interfere with downstream synthetic steps.

Q3: What are the most common methods for removing organotin byproducts?

A3: Several effective methods exist for the removal of organotin byproducts. These include:

  • Precipitation with fluoride: Treating the reaction mixture with a fluoride source to precipitate insoluble organotin fluorides.[2][3][4]

  • Adsorption on solid supports: Using silica gel mixed with reagents like potassium carbonate or potassium fluoride.[1]

  • Liquid-liquid extraction: Utilizing acidic or basic aqueous solutions to extract the organotin species.[5]

  • Scavenger resins: Employing functionalized polymers that selectively bind to tin compounds.[6][7]

  • Chromatography: Standard column chromatography using silica gel or alumina.[8]

Troubleshooting Guides

Problem 1: My desired product is contaminated with a significant amount of dioctyltin byproducts after an initial workup.

Solution:

You can employ a post-workup purification strategy. The choice of method will depend on the stability and properties of your desired product.

Method 1: Fluoride-Induced Precipitation

This is a widely used and often effective method for removing various organotin species.

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Add a saturated aqueous solution of potassium fluoride (KF).

    • Stir the biphasic mixture vigorously for at least one hour.[1] During this time, the organotin byproducts will react to form insoluble dioctyltin fluoride polymers.

    • Separate the organic layer. The precipitated tin fluoride will often be a fine solid at the interface or in the aqueous layer.

    • Filter the organic layer through a pad of celite or silica gel to remove the precipitated tin fluoride.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Method 2: Adsorption on Functionalized Silica Gel

This method is particularly useful for less polar products and can be performed as a plug filtration or a full column chromatography.

  • Experimental Protocol:

    • Prepare a stationary phase by thoroughly mixing finely ground anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) with silica gel (typically 10% w/w).[1]

    • Pack a column with this mixture as you would for standard flash chromatography.

    • Dissolve your crude product in a minimal amount of a suitable solvent.

    • Elute the product through the column. The organotin byproducts will be retained on the solid support.

    • Collect the fractions containing your product and concentrate under reduced pressure.

Problem 2: I have tried fluoride precipitation, but there are still trace amounts of tin in my product.

Solution:

For removing trace amounts of organotin compounds to reach ppm levels, a secondary purification step is often necessary.

Method 3: Scavenger Resins

Scavenger resins are functionalized polymers designed to bind and remove specific types of impurities, including metal residues.

  • Experimental Protocol:

    • Choose a scavenger resin with functional groups suitable for binding tin (e.g., thiol-based or amine-based resins).

    • Dissolve your partially purified product in an appropriate organic solvent.

    • Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated tin impurity).[7]

    • Stir the mixture at room temperature for 4-16 hours.[7]

    • Remove the resin by filtration.

    • Wash the resin with fresh solvent and combine the filtrates.

    • Concentrate the solution under reduced pressure to obtain the purified product.

Method 4: Acidic Liquid-Liquid Extraction

If your product is stable to acidic conditions, this method can be effective.

  • Experimental Protocol:

    • Dissolve the crude product in an organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).

    • Extract the organic solution with an aqueous acid solution, such as 1 M HCl.[5] The organotin byproducts will be protonated and extracted into the aqueous layer.

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) followed by brine.

    • Dry the organic layer over an anhydrous salt, filter, and concentrate.

Data Presentation

Table 1: Comparison of Common Organotin Removal Methods

MethodTypical ReagentsTarget Impurity LevelAdvantagesDisadvantages
Fluoride Precipitation Saturated aqueous KF or CsF< 1% w/wSimple, inexpensive, and widely applicable.[1][4]May not be sufficient for achieving very low ppm levels.
Adsorption on K₂CO₃/Silica 10% w/w anhydrous K₂CO₃ on silica gel< 15 ppmEffective for a range of organotin compounds; avoids aqueous workup.[1]Requires preparation of the solid support.
Scavenger Resins Polymer-supported thiols, amines, etc.ppm levelsHigh selectivity and efficiency for trace amounts.[6][7]Can be more expensive than other methods.
Acidic Extraction 1 M HCl (aqueous)VariableSimple and uses common lab reagents.[5]Product must be stable to acidic conditions.

Mandatory Visualizations

Experimental Workflow for Organotin Removal

experimental_workflow cluster_start Initial State cluster_primary Primary Purification cluster_secondary Secondary Purification (for trace removal) cluster_end Final State start Crude Reaction Mixture (Product + Organotin Byproducts) precip Fluoride Precipitation (aq. KF) start->precip Choose if product is water-insoluble adsorp Adsorption (K2CO3/Silica) start->adsorp Choose for non-polar products scav Scavenger Resin precip->scav If trace tin remains extract Acidic Extraction precip->extract If trace tin remains & product is acid-stable end_node Purified Product (< 15 ppm Tin) precip->end_node If sufficient adsorp->scav If trace tin remains adsorp->extract If trace tin remains & product is acid-stable adsorp->end_node If sufficient scav->end_node extract->end_node

Caption: Workflow for selecting a suitable purification method.

Logical Relationship of Removal Techniques

logical_relationship cluster_problem Problem cluster_principle Removal Principle cluster_method Specific Method problem Organotin Contamination precipitation Precipitation problem->precipitation adsorption Adsorption problem->adsorption chelation Chelation/Binding problem->chelation extraction Phase Transfer problem->extraction kf KF/CsF Treatment precipitation->kf k2co3 K2CO3/Silica adsorption->k2co3 resin Scavenger Resin chelation->resin acid Acidic Workup extraction->acid

Caption: Principles behind organotin removal methods.

References

Enhancing the catalytic activity of Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Difluoro(dioctyl)stannane is not a widely documented catalyst in scientific literature. The information provided below is based on the general principles of organotin chemistry and Lewis acid catalysis and is intended to serve as a guiding framework for researchers. The experimental conditions and troubleshooting advice are hypothetical and should be adapted based on specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the potential catalytic applications of this compound?

Based on the known reactivity of related organotin compounds, this compound is anticipated to function as a Lewis acid catalyst. Its potential applications include:

  • Esterification and Transesterification Reactions: Catalyzing the formation of esters from carboxylic acids and alcohols, or the exchange of alkoxy groups in existing esters.

  • Polymerization Reactions: Acting as an initiator or catalyst in the polymerization of certain monomers, such as lactones or epoxides.

  • Silicone Curing: Potentially catalyzing the cross-linking of silicone polymers.

  • Friedel-Crafts and other Lewis acid-mediated reactions: Facilitating various organic transformations that are promoted by Lewis acids.

Q2: What is the likely catalytic mechanism of this compound?

The catalytic activity of this compound likely stems from the Lewis acidity of the tin center. The fluorine atoms are highly electronegative, which withdraws electron density from the tin atom, enhancing its ability to accept a pair of electrons. A plausible general mechanism involves the coordination of a substrate (e.g., the carbonyl oxygen of a carboxylic acid or ester) to the tin center. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

Q3: How should this compound be handled and stored?

Organotin compounds, in general, should be handled with caution due to potential toxicity. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

For storage, this compound should be kept in a tightly sealed container in a cool, dry, and dark place. It is likely sensitive to moisture, which can lead to hydrolysis and deactivation of the catalyst.

Q4: How does the fluorine substituent affect the catalytic activity compared to other dihalo(dioctyl)stannanes?

The high electronegativity of fluorine is expected to make this compound a stronger Lewis acid compared to its chloro-, bromo-, or iodo-analogs. This enhanced Lewis acidity could lead to higher catalytic activity, allowing for lower catalyst loadings or milder reaction conditions. However, the strong tin-fluorine bond might also influence the catalyst's stability and solubility.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Catalyst deactivation by moisture. 2. Impure reagents or solvents. 3. Insufficient catalyst loading. 4. Inadequate reaction temperature or time.1. Ensure all reagents and solvents are anhydrous. Dry the reaction apparatus thoroughly. 2. Purify all starting materials and use high-purity, dry solvents. 3. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 4. Increase the reaction temperature in increments of 10-20°C and monitor the reaction progress over a longer period.
Slow Reaction Rate 1. Low reaction temperature. 2. Sub-optimal solvent. 3. Low catalyst concentration.1. Gradually increase the reaction temperature. 2. Screen different anhydrous solvents with varying polarities. 3. Increase the catalyst loading or the overall concentration of the reaction mixture.
Formation of Byproducts 1. Reaction temperature is too high. 2. Undesired side reactions catalyzed by the Lewis acid. 3. Presence of impurities.1. Lower the reaction temperature. 2. Decrease the catalyst loading. Consider the use of a milder Lewis acid if byproduct formation persists. 3. Ensure the purity of all reagents.
Catalyst Insolubility 1. Inappropriate solvent. 2. Catalyst degradation.1. Test the solubility of the catalyst in a range of anhydrous solvents before setting up the reaction. 2. Analyze the catalyst for signs of decomposition. Consider resynthesizing or purifying the catalyst.

Hypothetical Performance Data

The following tables present hypothetical data for a model esterification reaction to illustrate how reaction parameters might influence the catalytic performance of this compound.

Table 1: Effect of Catalyst Loading on Product Yield

Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)
0.51210045
1.01210078
2.01210092
5.01210093

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Catalyst Loading (mol%)Time to >90% Yield (h)Final Yield (%)
802.02491
1002.01292
1202.0694

Experimental Protocols

Protocol 1: General Procedure for Esterification using this compound

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and the desired anhydrous solvent (5 mL).

  • Catalyst Addition: Add this compound (0.02 mmol, 2 mol%) to the reaction mixture under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G Hypothetical Catalytic Cycle Catalyst R2SnF2 Intermediate1 [R2SnF2 • R'COOH] Catalyst->Intermediate1 + R'COOH Substrate R'COOH Alcohol R''OH Intermediate2 [R2Sn(OR'')(F) • R'COOH] Intermediate1->Intermediate2 + R''OH - HF Product R'COOR'' Intermediate2->Product Rearrangement RegenCatalyst R2SnF2 Product->RegenCatalyst + HF - H2O Water H2O

Caption: A plausible, simplified catalytic cycle for the esterification of a carboxylic acid with an alcohol catalyzed by this compound (R = octyl).

G Experimental Workflow for Catalyst Screening start Start: Define Reaction prep Prepare Anhydrous Reagents & Solvents start->prep setup Set up Parallel Reactions (Varying Catalyst Loading) prep->setup run Run Reactions at Constant Temperature setup->run monitor Monitor Progress (TLC/GC) run->monitor analyze Analyze Yield and Purity (NMR/GC-MS) monitor->analyze optimize Identify Optimal Catalyst Loading analyze->optimize end End: Optimized Protocol optimize->end

Caption: A typical experimental workflow for screening and optimizing the catalyst loading of this compound.

G Troubleshooting Logic for Low Conversion start Low Conversion? check_moisture Reagents/Solvents Anhydrous? start->check_moisture check_purity Reagents Pure? check_moisture->check_purity Yes solution_dry Action: Use Anhydrous Conditions check_moisture->solution_dry No check_loading Catalyst Loading Sufficient? check_purity->check_loading Yes solution_purify Action: Purify Reagents check_purity->solution_purify No check_temp Temperature Adequate? check_loading->check_temp Yes solution_increase_loading Action: Increase Catalyst Loading check_loading->solution_increase_loading No solution_increase_temp Action: Increase Temperature check_temp->solution_increase_temp No

Caption: A decision tree to guide troubleshooting efforts when encountering low product conversion in a reaction catalyzed by this compound.

Overcoming solubility issues of Difluoro(dioctyl)stannane in specific reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Difluoro(dioctyl)stannane in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which types of organic solvents is this compound likely to be more soluble?

Based on the behavior of similar organotin compounds, such as tributyltin fluoride, this compound is anticipated to be more soluble in nonpolar aprotic solvents.[2] These include:

  • Hydrocarbons: Hexanes, Toluene, Benzene

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

The bulky and nonpolar dioctyl groups are expected to interact favorably with these solvents.

Q3: Why is my this compound not dissolving even in a recommended organic solvent?

Several factors can contribute to poor solubility, even in a seemingly appropriate solvent:

  • Purity of the Compound: Impurities can significantly impact solubility. Ensure the this compound is of high purity.

  • Solvent Quality: The presence of water or other impurities in the solvent can reduce the solubility of nonpolar compounds. Use of anhydrous solvents is recommended.

  • Temperature: Solubility is often temperature-dependent. Gentle heating may improve solubility, but the thermal stability of the compound and other reactants should be considered.

  • Compound Association: Organotin fluorides have a known tendency to form polymeric or aggregated structures in solution through intermolecular Sn-F···Sn bridges.[1] This self-association can lead to lower than expected solubility.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound during experimental work.

Problem: this compound is insoluble or poorly soluble in the chosen reaction medium.

Below is a workflow to troubleshoot and resolve this issue.

G start Start: Solubility Issue Identified solvent_screening Step 1: Solvent Screening start->solvent_screening cosolvency Step 2: Co-solvent System solvent_screening->cosolvency If partially soluble success Resolution: Compound Solubilized solvent_screening->success If successful temp_adjustment Step 3: Temperature Adjustment cosolvency->temp_adjustment If still problematic cosolvency->success If successful sonication Step 4: Sonication temp_adjustment->sonication If precipitation occurs on cooling temp_adjustment->success If successful phase_transfer Step 5: Phase-Transfer Catalysis sonication->phase_transfer For biphasic reactions sonication->success If successful phase_transfer->success If successful failure Consult Further Literature on Organotin Chemistry phase_transfer->failure If unsuccessful

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Solubility

Objective: To identify a suitable solvent or solvent system for a reaction involving this compound.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (e.g., Toluene, THF, DCM, Hexanes, DMF, DMSO)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

  • Heating plate

Procedure:

  • Accurately weigh a small, consistent amount of this compound (e.g., 5 mg) into several vials.

  • Add a measured volume of a single anhydrous solvent (e.g., 1 mL) to each vial.

  • Stir the mixtures at room temperature for 15 minutes and visually inspect for dissolution.

  • If the compound is not fully dissolved, gently heat the mixture in increments of 10°C, monitoring for dissolution. Do not exceed the boiling point of the solvent or the decomposition temperature of any reaction components.

  • Record the solvent in which the compound shows the best solubility and at what temperature.

  • If a single solvent is not effective, proceed to Protocol 2.

Protocol 2: Improving Solubility with a Co-solvent System

Objective: To enhance the solubility of this compound by using a mixture of solvents.

Procedure:

  • Based on the results from Protocol 1, select the solvent in which this compound showed partial solubility.

  • To this mixture, add a co-solvent with a different polarity in small, incremental volumes (e.g., 10% v/v increments). For a primary nonpolar solvent, consider adding a more polar aprotic co-solvent like THF or DMF.

  • After each addition, stir the mixture thoroughly and observe any changes in solubility.

  • Continue adding the co-solvent until the compound dissolves or until it is clear that the co-solvent is not improving solubility.

Data Presentation

Due to the limited direct quantitative data for this compound, the following table provides a qualitative solubility summary for related organotin fluorides to guide solvent selection.

CompoundSolvent TypeSolubilityReference
Tri-n-alkyltin fluorides (alkyl > butyl)Nonpolar organicGenerally soluble[1]
Tributyltin fluoriden-Hexane, Toluene, ChloroformSoluble[2]
Tributyltin fluorideWaterInsoluble[2]
Tin(II) fluorideDMSO, Pyridine, Acetone, AcetonitrileSoluble[3]
Tin(II) fluorideEthanol, Diethyl ether, ChloroformInsoluble[3]

Signaling Pathways and Logical Relationships

In the context of overcoming solubility issues, a logical relationship diagram can illustrate the decision-making process based on the properties of the reaction system.

G cluster_0 Reaction Conditions cluster_1 Solvent Choice Strategy Polar Reactants Polar Reactants Polar Aprotic Solvent (e.g., DMF, DMSO) Polar Aprotic Solvent (e.g., DMF, DMSO) Polar Reactants->Polar Aprotic Solvent (e.g., DMF, DMSO) Co-solvent System Co-solvent System Polar Reactants->Co-solvent System Nonpolar Reactants Nonpolar Reactants Nonpolar Solvent (e.g., Toluene, Hexane) Nonpolar Solvent (e.g., Toluene, Hexane) Nonpolar Reactants->Nonpolar Solvent (e.g., Toluene, Hexane) Nonpolar Reactants->Co-solvent System

Caption: Solvent selection based on reactant polarity.

References

Preventing the decomposition of Difluoro(dioctyl)stannane during catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Difluoro(dioctyl)stannane as a catalyst. The following information is designed to help prevent catalyst decomposition and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the decomposition of this compound during a catalytic reaction?

A1: The stability of this compound can be compromised by several factors during a catalytic cycle. Key contributors to decomposition include:

  • Elevated Temperatures: Like many organometallic compounds, this compound is susceptible to thermal degradation. High reaction temperatures can lead to the cleavage of the tin-carbon and tin-fluorine bonds.

  • Presence of Moisture (Hydrolysis): Organotin halides, including fluorides, can be sensitive to water. Hydrolysis can lead to the formation of tin oxides or hydroxides, which are typically catalytically inactive and can precipitate from the reaction mixture.

  • Strong Lewis Acids or Bases: The presence of strong Lewis acids or bases in the reaction mixture can interact with the catalyst, potentially leading to undesired side reactions and decomposition. Organotin halides are themselves Lewis acids and can form complexes, altering their stability and reactivity.[1]

  • Oxidative Environments: Exposure to air or other oxidizing agents can lead to the oxidation of the tin center, particularly at elevated temperatures, affecting the catalyst's integrity.

Q2: What are the visible signs of catalyst decomposition in my reaction?

A2: Observing the following changes in your reaction mixture can indicate decomposition of the this compound catalyst:

  • Formation of a Precipitate: The appearance of an insoluble white or off-white solid can be a sign of hydrolysis or the formation of polymeric tin species.

  • Color Change: A noticeable change in the color of the reaction mixture that is not associated with the product formation could indicate catalyst degradation.

  • Stalled or Incomplete Reaction: If you observe a significant decrease in the reaction rate or the reaction fails to proceed to completion, it may be due to the deactivation of the catalyst.

  • Inconsistent Catalytic Activity: If you notice variable results between batches under identical conditions, it could point to issues with catalyst stability.

Q3: Are there any recommended additives or co-catalysts to enhance the stability of this compound?

A3: While specific stabilizers for this compound are not extensively documented in publicly available literature, general strategies for stabilizing organotin catalysts can be applied:

  • Anhydrous Conditions: Strictly maintaining anhydrous conditions by using dry solvents and inert atmospheres (e.g., nitrogen or argon) is crucial to prevent hydrolysis.

  • Use of Ligands: The addition of certain coordinating ligands can stabilize the tin center. Phosphine ligands, for example, are commonly used in conjunction with organotin reagents in cross-coupling reactions. The choice of ligand should be carefully considered to avoid inhibition of the desired catalytic activity.

  • Controlled Temperature: Operating at the lowest effective temperature can minimize thermal decomposition. It is advisable to perform temperature optimization studies for your specific reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no catalytic activity from the start. 1. Catalyst decomposition due to improper storage. 2. Presence of impurities in starting materials or solvents.1. Store this compound under an inert atmosphere, protected from light and moisture. 2. Ensure all reagents and solvents are of high purity and are thoroughly dried. Consider passing solvents through a drying column.
Reaction starts but stalls before completion. 1. Gradual decomposition of the catalyst under reaction conditions. 2. Product inhibition.1. Monitor the reaction for signs of decomposition (precipitate formation). Consider a lower reaction temperature or slow addition of a reactant. 2. Perform kinetic studies to investigate potential product inhibition.
Formation of a significant amount of white precipitate. Hydrolysis of the catalyst due to residual water.1. Rigorously dry all glassware, solvents, and reagents. 2. Purge the reaction vessel with an inert gas before adding the catalyst and reagents.
Inconsistent results between reaction batches. 1. Variable moisture content in reagents or solvents. 2. Inconsistent catalyst loading.1. Standardize the drying procedure for all materials. 2. Prepare a stock solution of the catalyst in a dry, inert solvent for more accurate dispensing.

Experimental Protocols

Protocol 1: Monitoring Catalyst Decomposition by ¹⁹F NMR Spectroscopy

This protocol allows for the in-situ monitoring of the fluorine environment of the catalyst, providing insights into its stability.

Methodology:

  • Sample Preparation: In a dry NMR tube, under an inert atmosphere, set up a small-scale reaction mirroring your experimental conditions. Use a deuterated solvent that is compatible with your reaction.

  • Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the reaction mixture immediately after adding the this compound catalyst. The initial spectrum will show the characteristic signal for the fluorine atoms attached to the tin center.

  • Time-Course Monitoring: Acquire subsequent ¹⁹F NMR spectra at regular intervals throughout the course of the reaction.

  • Data Analysis: Analyze the spectra for the appearance of new fluorine-containing species, which would indicate decomposition. A decrease in the intensity of the original catalyst signal without the appearance of a new product-related signal could also suggest the formation of insoluble, NMR-silent decomposition products.

Protocol 2: Analysis of Potential Decomposition Products by LC-MS

This protocol can be used to identify soluble decomposition products in the reaction mixture.

Methodology:

  • Sample Collection: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching and Preparation: Quench the reaction in the aliquot (e.g., by cooling or adding a suitable quenching agent). Dilute the sample with a compatible solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the prepared sample into an LC-MS system. A reversed-phase column is often suitable for the separation of organotin compounds.

  • Data Interpretation: Analyze the mass spectrometry data to identify potential hydrolysis or oxidation products of this compound. Common analytical techniques for organotin compounds include coupling liquid chromatography with mass spectrometry (LC-MS) or inductively coupled plasma mass spectrometry (ICP-MS) for high sensitivity and speciation.[2] Gas chromatography (GC) can also be used, often requiring a derivatization step to increase the volatility and thermal stability of the organotin compounds.

Visualizing Potential Decomposition Pathways and Troubleshooting Logic

DecompositionPathways cluster_catalyst This compound cluster_stressors Stressors cluster_products Decomposition Products Catalyst R₂SnF₂ Thermal R₂SnF• + F• (Radical Species) Catalyst->Thermal Thermal Cleavage Hydrolysis R₂Sn(OH)F → (R₂SnO)n Catalyst->Hydrolysis Hydrolysis Complexation [R₂SnF₂(L)] (Inactive Complex) Catalyst->Complexation Complexation Heat High Temperature Heat->Thermal Water Moisture (H₂O) Water->Hydrolysis LewisAcidBase Strong Lewis Acids/Bases LewisAcidBase->Complexation

Caption: Potential decomposition pathways of this compound.

TroubleshootingFlowchart Start Problem: Catalyst Inactivity or Decomposition CheckStorage Verify proper catalyst storage (inert, dry, dark) Start->CheckStorage CheckConditions Review reaction conditions CheckStorage->CheckConditions Storage OK End Resolution CheckStorage->End Improper Storage (Replace Catalyst) CheckReagents Assess purity and dryness of reagents/solvents CheckConditions->CheckReagents Conditions OK OptimizeTemp Optimize reaction temperature (lower if possible) CheckConditions->OptimizeTemp High Temp InertAtmosphere Ensure strict inert atmosphere (N₂ or Ar) CheckConditions->InertAtmosphere Air Exposure CheckReagents->OptimizeTemp Reagents OK DrySolvents Use freshly dried, degassed solvents CheckReagents->DrySolvents Wet Reagents OptimizeTemp->InertAtmosphere InertAtmosphere->DrySolvents AddLigand Consider addition of a stabilizing ligand DrySolvents->AddLigand AddLigand->End

References

Technical Support Center: Purification of Crude Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Difluoro(dioctyl)stannane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several types of impurities depending on the synthetic route. Common impurities include:

  • Other organotin species: Syntheses often result in mixtures of mono-, di-, tri-, and tetra-substituted organotins.[1][2][3] For this compound, these could be Trioctyltin fluoride, Octyltin trifluoride, and Tetraoctyltin.

  • Hydrolysis products: Organotin halides are sensitive to moisture and can hydrolyze to form dioctyltin oxide or related hydroxides.[1][4][5]

  • Unreacted starting materials: Depending on the synthesis method, unreacted tin halides or tetraoctyltin may be present.[1][6]

  • Residual solvents: Solvents used in the synthesis and work-up procedures may remain in the crude product.

Q2: What are the primary methods for purifying crude this compound?

A2: The main purification techniques for organotin compounds like this compound include:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[7] It may be particularly suitable if the dioctyltin difluoride is a solid at room temperature.[8][9]

  • Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be an option for purification.[2][3]

  • Chromatography: Column chromatography using silica gel modified with potassium carbonate or potassium fluoride can be highly effective at removing organotin impurities.[10]

  • Washing/Extraction: Washing the crude product with specific solvents can help remove certain impurities.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR can provide detailed structural information and help identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities after derivatization of the organotin compound.[11]

  • Elemental Analysis: This can determine the percentage of carbon, hydrogen, and other elements, which can be compared to the theoretical values for the pure compound.

Troubleshooting Guide

Problem 1: My final product is an oil, but I expect a solid.

  • Possible Cause: The presence of impurities is likely depressing the melting point of your compound. This could be due to residual solvents or other organotin byproducts.

  • Solution:

    • Remove residual solvent: Ensure your product is thoroughly dried under a high vacuum. Gentle heating may be applied if the compound is thermally stable.

    • Attempt recrystallization: Try dissolving the oily product in a minimal amount of a hot solvent in which the desired compound has low solubility at room temperature and impurities are more soluble. Suitable solvents might include hexanes, heptane, or toluene.[9] Upon cooling, the pure compound should crystallize.[7]

    • Chromatography: If recrystallization fails, consider column chromatography to separate the desired product from the impurities.[10]

Problem 2: I see evidence of hydrolysis in my product (e.g., formation of insoluble white solids).

  • Possible Cause: Organotin halides are susceptible to hydrolysis in the presence of water.[1][4] This leads to the formation of insoluble oxides or hydroxides.

  • Solution:

    • Work under anhydrous conditions: Use dry solvents and glassware, and perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).

    • Filtration: If a small amount of insoluble oxide has formed, it may be possible to dissolve the desired difluoride in a dry, non-polar solvent and filter off the insoluble oxide.

    • Chemical Conversion: In some cases for related compounds, impurities like dibutyltin dichloride are converted to the insoluble dibutyltin oxide, which is then filtered off.[2] A similar strategy might be adaptable.

Problem 3: My NMR spectrum shows multiple tin-containing species.

  • Possible Cause: The synthesis has likely produced a mixture of mono-, di-, tri-, and/or tetra-octyltin compounds.[1][2]

  • Solution:

    • Recrystallization: This can be effective if the different organotin species have significantly different solubilities.

    • Column Chromatography: This is often the most effective method for separating closely related organotin compounds. A stationary phase of silica gel mixed with powdered anhydrous potassium carbonate (e.g., 10% w/w) has been shown to be effective in removing organotin impurities.[10]

    • Treatment with Potassium Fluoride (KF): Stirring the crude product in a suitable solvent with an aqueous solution of KF can help precipitate tin impurities as insoluble fluorides, which can then be filtered off.[10][12]

Quantitative Data Summary

The following table summarizes the effectiveness of certain purification techniques for removing organotin impurities, based on available literature.

Purification TechniqueImpurity TypeReported Purity/Impurity LevelReference
Column Chromatography (10% K₂CO₃ on Silica)General Organotin Impurities< 15 ppm[10]
Column Chromatography (10% KF on Silica)General Organotin Impurities< 30 ppm[10]
RecrystallizationVaries based on impurityCan yield high purity crystals[3][7]
DistillationVaries based on impurity volatilityCan yield high purity product[2][3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, heptane, ethanol, toluene) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography with Modified Silica Gel

  • Prepare the Stationary Phase: Prepare a slurry of silica gel mixed with 10% (w/w) finely powdered anhydrous potassium carbonate in a suitable non-polar eluent (e.g., hexane).[10]

  • Pack the Column: Pack a chromatography column with the prepared slurry.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent or a gradient of solvents (e.g., increasing the polarity with ethyl acetate in hexane). Collect fractions and monitor them by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude Product analysis1 Initial Purity Analysis (NMR, GC-MS) crude->analysis1 is_solid Is the product a solid? analysis1->is_solid recrystallize Recrystallization is_solid->recrystallize Yes oily Product is oily or contains multiple species is_solid->oily No analysis2 Purity Analysis recrystallize->analysis2 hydrolysis Evidence of Hydrolysis? oily->hydrolysis chromatography Column Chromatography chromatography->analysis2 pure_product Pure this compound analysis2->pure_product hydrolysis->chromatography No filter Filter off insoluble oxides hydrolysis->filter Yes filter->chromatography

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree Troubleshooting Decision Tree start Problem with Purified Product issue What is the main issue? start->issue oily_product Product is an oil, not a solid issue->oily_product Oily Product hydrolysis_detected Insoluble white solid (Hydrolysis) issue->hydrolysis_detected Insoluble Solid multiple_species Multiple Sn species in NMR issue->multiple_species Impure Spectrum cause_oily Cause: Impurities depressing melting point oily_product->cause_oily cause_hydrolysis Cause: Exposure to moisture hydrolysis_detected->cause_hydrolysis cause_multi Cause: Incomplete reaction or side reactions multiple_species->cause_multi sol_oily1 Dry under high vacuum cause_oily->sol_oily1 sol_oily2 Attempt recrystallization cause_oily->sol_oily2 sol_hydrolysis1 Work under anhydrous conditions cause_hydrolysis->sol_hydrolysis1 sol_hydrolysis2 Filter off insoluble oxides cause_hydrolysis->sol_hydrolysis2 sol_multi1 Column chromatography cause_multi->sol_multi1 sol_multi2 Treat with aq. KF cause_multi->sol_multi2

Caption: Troubleshooting decision tree for common purification issues.

References

Scaling up the synthesis of Difluoro(dioctyl)stannane for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the laboratory-scale synthesis of Difluoro(dioctyl)stannane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound in the laboratory?

A1: The most common and practical approach for the laboratory-scale synthesis of this compound is a two-step process. The first step involves the synthesis of a Dioctyltin dihalide precursor, typically Dioctyltin dichloride. The second step is a halogen exchange reaction where the chloride ligands are replaced by fluoride using a suitable fluorinating agent, such as potassium fluoride.

Q2: What are the primary safety precautions I should take when working with organotin compounds?

A2: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat.[1][2] Avoid inhalation of dust or vapors and prevent skin contact.[1][2] In case of accidental exposure, wash the affected area immediately with copious amounts of water and seek medical attention.[1][2]

Q3: Can I use a different octyl halide for the synthesis of the precursor?

A3: Yes, while octyl chloride is commonly used, octyl bromide or iodide can also be employed in the direct reaction with tin metal. The reactivity of the alkyl halide decreases in the order iodide > bromide > chloride. Using a more reactive halide may lead to a faster reaction but could also result in the formation of more side products, such as trioctyltin halides.

Q4: How can I confirm the successful synthesis of this compound?

A4: The product can be characterized using standard analytical techniques. ¹¹⁹Sn NMR spectroscopy is particularly informative for tin compounds and will show a characteristic shift for the difluoride species. ¹H and ¹³C NMR will confirm the presence of the octyl chains. Infrared (IR) spectroscopy can identify the Sn-F bond. Elemental analysis can be used to determine the purity of the final product.

Q5: What is the best way to purify the final this compound product?

A5: Due to the low solubility of many organotin fluorides, the product may precipitate from the reaction mixture, simplifying its isolation by filtration.[3] If further purification is needed, recrystallization from a suitable solvent is the preferred method. The choice of solvent will depend on the solubility of the compound and any remaining impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Step 1: Synthesis of Dioctyltin Dichloride
Low or no conversion of tin metal.1. Insufficient activation of the tin surface. 2. Reaction temperature is too low. 3. Impure octyl chloride.1. Activate the tin powder by stirring with a small amount of dilute HCl, followed by washing with water and drying under vacuum. 2. Ensure the reaction temperature is maintained at the optimal level (typically reflux temperature of the alkyl halide). 3. Use freshly distilled octyl chloride.
Formation of significant amounts of trioctyltin chloride.1. Stoichiometry of reactants is incorrect (excess octyl chloride). 2. High reaction temperature favoring over-alkylation.1. Use a slight excess of tin metal relative to the octyl chloride. 2. Carefully control the reaction temperature and addition rate of octyl chloride.
Difficulty in separating Dioctyltin dichloride from unreacted tin and side products.1. Inefficient filtration. 2. Co-distillation of products.1. Filter the hot reaction mixture to remove unreacted tin. 2. Use vacuum distillation to separate the Dioctyltin dichloride from higher boiling trioctyltin chloride.
Step 2: Fluorination of Dioctyltin Dichloride
Incomplete conversion to this compound.1. Insufficient amount of potassium fluoride (KF). 2. Poor solubility of KF in the reaction solvent. 3. Deactivation of the KF surface.1. Use a molar excess of finely powdered and dried KF. 2. Use a solvent in which KF has some solubility (e.g., ethanol/water mixture) or use a phase-transfer catalyst. 3. Ensure KF is anhydrous by drying it in an oven before use.
Product is contaminated with starting material (Dioctyltin dichloride).1. Incomplete reaction (see above). 2. Inefficient purification.1. Increase the reaction time or temperature. 2. Wash the crude product with a solvent that dissolves the dichloride but not the difluoride (e.g., cold diethyl ether).
The final product has a low melting point or appears as an oil.1. Presence of impurities. 2. The product is not the expected difluoride.1. Recrystallize the product from a suitable solvent. 2. Re-verify the product identity using analytical techniques (NMR, IR, etc.).

Experimental Protocols

Step 1: Synthesis of Dioctyltin Dichloride

This protocol describes the direct reaction of metallic tin with octyl chloride.

Materials:

  • Tin powder (Sn)

  • Octyl chloride (C₈H₁₇Cl)

  • Hydrochloric acid (HCl), dilute

  • Anhydrous toluene

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Dropping funnel

  • Vacuum distillation apparatus

Procedure:

  • Activation of Tin: In the three-neck flask, stir the tin powder with dilute HCl for 30 minutes to activate the surface. Filter the tin, wash thoroughly with distilled water until the washings are neutral, and then with ethanol. Dry the activated tin powder under vacuum.

  • Reaction Setup: Assemble the dry flask with the mechanical stirrer, reflux condenser, and dropping funnel. Add the activated tin powder to the flask.

  • Reaction: Add a small amount of anhydrous toluene to the flask to create a slurry. Heat the mixture to reflux. Slowly add octyl chloride from the dropping funnel to the refluxing mixture over a period of 2-3 hours.

  • Reaction Monitoring: Continue refluxing for an additional 8-12 hours. The progress of the reaction can be monitored by periodically taking small samples and analyzing them by Gas Chromatography (GC) to observe the consumption of octyl chloride.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution to remove any unreacted tin.

  • Purification: Remove the toluene from the filtrate by distillation under reduced pressure. The crude Dioctyltin dichloride can be purified by vacuum distillation.

Quantitative Data Summary:

ParameterValue
Molar Ratio (Sn:C₈H₁₇Cl)1.2 : 1
Reaction TemperatureReflux (approx. 179 °C)
Reaction Time10 - 15 hours
Typical Yield60 - 75%
Boiling Point of Dioctyltin dichloride~165-170 °C at 2 mmHg
Step 2: Synthesis of this compound

This protocol describes the fluorination of Dioctyltin dichloride using potassium fluoride.

Materials:

  • Dioctyltin dichloride ((C₈H₁₇)₂SnCl₂)

  • Potassium fluoride (KF), anhydrous

  • Ethanol

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Preparation: Ensure the potassium fluoride is anhydrous by drying it in an oven at 120 °C for at least 4 hours.

  • Reaction Setup: In the round-bottom flask, dissolve the Dioctyltin dichloride in ethanol. Add the finely powdered, anhydrous potassium fluoride to this solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. A white precipitate of this compound should start to form.

  • Reaction Monitoring: Continue refluxing for 4-6 hours. The completion of the reaction can be monitored by the absence of the starting material using Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The solid product is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material and potassium chloride byproduct. Dry the purified this compound under vacuum.

Quantitative Data Summary:

ParameterValue
Molar Ratio ((C₈H₁₇)₂SnCl₂:KF)1 : 2.5
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4 - 6 hours
Typical Yield85 - 95%
AppearanceWhite solid

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dioctyltin Dichloride cluster_step2 Step 2: Fluorination Sn Tin Powder (Sn) Activation Activate Tin (dil. HCl) Sn->Activation OctylCl Octyl Chloride Reaction1 Direct Reaction (Toluene, Reflux) OctylCl->Reaction1 Activation->Reaction1 Filtration1 Filtration Reaction1->Filtration1 Distillation Vacuum Distillation Filtration1->Distillation DODTC Dioctyltin Dichloride Distillation->DODTC Reaction2 Halogen Exchange (Ethanol, Reflux) DODTC->Reaction2 KF Potassium Fluoride (KF) KF->Reaction2 Filtration2 Filtration & Washing Reaction2->Filtration2 Drying Drying Filtration2->Drying FinalProduct This compound Drying->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Step 1 Check_Activation Was Tin Activated Properly? Start->Check_Activation Activate Activate Tin with dil. HCl Check_Activation->Activate No Check_Temp Is Reaction Temp Correct? Check_Activation->Check_Temp Yes Activate->Check_Temp Adjust_Temp Adjust to Reflux Temp. Check_Temp->Adjust_Temp No Check_Purity Is Octyl Chloride Pure? Check_Temp->Check_Purity Yes Adjust_Temp->Check_Purity Distill_OctylCl Distill Octyl Chloride Check_Purity->Distill_OctylCl No Incomplete_Fluorination Incomplete Fluorination (Step 2) Check_KF_Amount Sufficient KF? Incomplete_Fluorination->Check_KF_Amount Add_KF Use Molar Excess of KF Check_KF_Amount->Add_KF No Check_KF_Activity Is KF Anhydrous? Check_KF_Amount->Check_KF_Activity Yes Add_KF->Check_KF_Activity Dry_KF Dry KF in Oven Check_KF_Activity->Dry_KF No Check_Solvent Is KF Soluble? Check_KF_Activity->Check_Solvent Yes Dry_KF->Check_Solvent Use_PTC Consider Phase-Transfer Catalyst Check_Solvent->Use_PTC No

References

Validation & Comparative

A Comparative Analysis of Dioctyltin Dilaurate and Alternative Catalysts in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic efficacy of Dioctyltin dilaurate (DOTL), a representative dioctyltin stannane compound, against prominent non-tin-based catalysts in polyurethane (PU) synthesis. Due to the limited availability of specific data on Difluoro(dioctyl)stannane, this guide focuses on the well-documented and structurally similar DOTL to provide a relevant and data-supported comparison for researchers in the field. The catalysts are evaluated based on their performance metrics, such as reaction kinetics and impact on the final polymer's physical properties.

Organotin compounds, including Dioctyltin dilaurate (DOTL), are widely recognized for their strong and reliable performance as catalysts in the formation of polyurethane coatings, adhesives, and sealants.[1][2] They are compatible with a broad range of polyols and isocyanates, contributing to desirable drying times and mechanical properties in the final products.[1] However, increasing regulatory scrutiny and health concerns associated with organotin compounds have prompted the development and evaluation of alternative catalyst systems.[1][3] This guide explores the performance of Bismuth (Bi), Zinc (Zn), and Zirconium (Zr) based catalysts as viable alternatives to DOTL.

Quantitative Performance Data

The catalytic performance of DOTL and its alternatives is summarized in the tables below. The data has been compiled from various studies to offer a comparative overview. It is important to note that performance can vary based on the specific polyurethane formulation, including the type of polyol, isocyanate, and presence of other additives.

Table 1: Comparison of Catalytic Activity in a Model Polyurethane Formulation

Catalyst TypeCatalyst ExampleGel Time (minutes)Tack-Free Time (minutes)Dry-Through Time (minutes)Pot LifeKey Characteristics
Organotin Dioctyltin dilaurate (DOTL)~30-60~73~170-180ModerateWell-balanced, strong gelling catalyst.[4]
Bismuth-based Bismuth NeodecanoateShorter than DOTLSlower than DOTLSlower than DOTLShorterFast-acting, but may require higher dosage.[5]
Zinc-based Zinc OctoateLonger than DOTL--LongerDemonstrates a slight delay in the gel reaction.[5]
Zirconium-based Zirconium Chelate-Longer than DOTL-LongerOffers extended pot life and selectivity to the NCO/OH reaction.[4]

Data compiled from multiple sources.[4][5][6] Absolute values can vary significantly with the formulation.

Table 2: Influence of Catalysts on Final Coating Properties

Catalyst TypeCatalyst ExampleHardness (Pencil Hardness)Adhesion (ASTM D3359)Solvent Resistance (MEK double rubs)Gloss (20°)
Organotin Dioctyltin dilaurate (DOTL)H-2H5B~50-60~80
Bismuth-based Bismuth NeodecanoateComparable to DOTL5B~68~85
Zinc-based Zinc Octoate----
Zirconium-based Zirconium ChelateComparable to DOTL5B~50-60~95

Data compiled from multiple sources.[4] The performance of catalysts is highly dependent on the specific formulation and curing conditions.

Experimental Protocols

The following section details a generalized methodology for the preparation of a two-component (2K) polyurethane coating, which can be adapted to evaluate the performance of different catalysts.

Materials and Equipment:
  • Polyol Component (Part A): Polyester or polyether polyol resin.

  • Isocyanate Component (Part B): Aliphatic or aromatic polyisocyanate (e.g., Hexamethylene diisocyanate (HDI) trimer).

  • Catalyst: Dioctyltin dilaurate (DOTL) or alternative (Bismuth, Zinc, or Zirconium-based).

  • Solvents: As required for viscosity adjustment (e.g., ethyl acetate, xylene).

  • Additives: Pigments, defoamers, flow modifiers, etc., as needed.

  • Equipment: High-speed mixer, film applicator, substrate for coating (e.g., glass or steel panels), viscometer, hardness tester, gloss meter.

Preparation of Polyurethane Coating:
  • Preparation of Part A (Polyol Component):

    • In a suitable mixing vessel, combine the polyol resin, any pigments, and other additives.

    • Disperse the components thoroughly using a high-speed mixer until a homogenous mixture is achieved.

    • Add the desired amount of catalyst to the polyol mixture and mix until uniformly distributed. The catalyst concentration typically ranges from 0.01% to 0.5% based on the total resin solids.[7]

  • Mixing of Components:

    • Just prior to application, add the isocyanate component (Part B) to the catalyzed polyol component (Part A) according to the specified NCO:OH ratio (commonly ranging from 1.05:1 to 1.2:1).

    • Mix the two components thoroughly for a specified time (e.g., 2-3 minutes) at a controlled speed (e.g., 2000 rpm) to ensure a uniform reaction mixture.[4]

  • Application and Curing:

    • Apply the mixed polyurethane coating to the substrate using a film applicator to a specified wet film thickness.

    • Allow the coating to cure at ambient temperature or under controlled temperature and humidity conditions.

  • Performance Evaluation:

    • Gel Time: Monitor the viscosity of the mixed system over time. The gel time is the point at which the liquid transitions to a solid gel.

    • Tack-Free Time: Periodically touch the surface of the curing film. The tack-free time is the point at which the film no longer feels sticky.

    • Dry-Through Time: Assess the complete curing of the film.

    • Physical Properties: After full curing (typically 7 days), evaluate the coating for hardness, adhesion, solvent resistance, and gloss according to standard testing methods (e.g., ASTM).

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_PartA Part A Preparation cluster_PartB Part B A1 Polyol Resin A_Mix Mix Part A A1->A_Mix A2 Pigments & Additives A2->A_Mix A3 Catalyst A3->A_Mix Final_Mix Final Mixing (2K) A_Mix->Final_Mix B1 Isocyanate B1->Final_Mix Application Film Application Final_Mix->Application Curing Curing Application->Curing Testing Performance Testing Curing->Testing Catalytic_Cycle catalyst R'2Sn(X)2 (e.g., DOTL) intermediate1 R'2Sn(X)(OR) (Tin Alkoxide) catalyst->intermediate1 + R-OH - HX alcohol R-OH (Polyol) intermediate2 R''-N=C=O Sn(OR)R'2(X) alcohol->intermediate2:f0 isocyanate R''-NCO intermediate1->intermediate2:f1 + R''-NCO product R''-NH-CO-OR (Urethane) intermediate2->product product->catalyst + HX - R-OH

References

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of dioctyltin dihalides and their analogues. This document provides a comparative analysis of available experimental data and outlines the general principles for their spectroscopic characterization.

Due to the limited availability of specific experimental spectroscopic data for Difluoro(dioctyl)stannane, this guide presents a comparative analysis using data from closely related and well-characterized dialkyltin dihalides, namely dimethyltin and dibutyltin compounds. The trends observed in the spectroscopic data of these analogues provide valuable insights into the expected spectral characteristics of this compound and its heavier halogen counterparts.

Overview of Spectroscopic Trends

The electronic environment of the tin atom in dialkyltin dihalides (R₂SnX₂) is significantly influenced by the nature of both the alkyl (R) and the halide (X) substituents. This is reflected in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

In ¹¹⁹Sn NMR spectroscopy , the chemical shift (δ) is highly sensitive to the coordination number of the tin atom and the electronegativity of the substituents. For tetracoordinated dialkyltin dihalides, the resonance generally shifts to a lower field (more positive ppm value) as the electronegativity of the halogen increases (I < Br < Cl < F). This is due to the deshielding of the tin nucleus.

¹³C NMR spectroscopy provides information about the carbon atoms in the alkyl chains. The carbon atom directly bonded to the tin atom (Cα) is most affected by the halide substituent. Its chemical shift is influenced by the inductive effect of the halogen, with more electronegative halogens causing a downfield shift.

¹H NMR spectroscopy reveals details about the protons on the alkyl chains. The protons on the carbon adjacent to the tin atom (Hα) are the most deshielded, and their chemical shift is also influenced by the electronegativity of the halogen, following a similar trend to the ¹³C NMR shifts.

Infrared (IR) spectroscopy is useful for identifying characteristic vibrations of the Sn-C and Sn-X bonds. The Sn-C stretching frequencies are typically observed in the 500-600 cm⁻¹ region. The Sn-X stretching frequencies are dependent on the mass of the halogen and are found at progressively lower wavenumbers for heavier halogens.

Comparative Spectroscopic Data

The following tables summarize the available ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts and key IR absorption frequencies for dimethyltin and dibutyltin dihalides. These values serve as a reference for predicting the spectroscopic properties of dioctyltin dihalides.

Table 1: ¹H NMR Spectroscopic Data of Dialkyltin Dihalides (in CDCl₃)

CompoundChemical Shift (δ, ppm) of α-CH₂/CH₃ Protons
Dimethyltin Dichloride1.23
Dibutyltin Dichloride1.75 (t)

Table 2: ¹³C NMR Spectroscopic Data of Dialkyltin Dihalides (in CDCl₃)

CompoundChemical Shift (δ, ppm) of α-Carbon
Dimethyltin Dichloride9.9
Dibutyltin Dichloride27.4

Table 3: ¹¹⁹Sn NMR Spectroscopic Data of Dialkyltin Dihalides (in CDCl₃)

CompoundChemical Shift (δ, ppm)
Dimethyltin Dichloride+137
Dimethyltin Dibromide+118
Dimethyltin Diiodide+41
Dibutyltin Dichloride+123
Dibutyltin Dibromide+94
Dibutyltin Diiodide+17

Note: A clear trend of upfield shift is observed as the electronegativity of the halogen decreases.

Table 4: Key Infrared (IR) Absorption Frequencies (cm⁻¹) of Dialkyltin Dihalides

Compoundν(Sn-C)ν(Sn-X)
Dimethyltin Dichloride~565~360
Dimethyltin Dibromide~550~260
Dibutyltin Dichloride~598, 525~330

Note: The Sn-X stretching frequency decreases with the increasing mass of the halogen.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organotin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the organotin compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is crucial as ¹¹⁹Sn chemical shifts can be solvent-dependent.

  • Instrumentation : Utilize a multinuclear NMR spectrometer operating at a high field strength (e.g., 300, 400, or 500 MHz for ¹H).

  • ¹H and ¹³C NMR Acquisition : Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra. Typical parameters for ¹H NMR include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 200-250 ppm) is necessary.

  • ¹¹⁹Sn NMR Acquisition : A dedicated multinuclear probe is required. ¹¹⁹Sn NMR spectra are typically acquired with proton decoupling. Due to the wide chemical shift range of tin, a large spectral width is essential. Tetramethyltin (Me₄Sn) is often used as an external reference (δ = 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid or low-melting solids, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum. A sufficient number of scans should be co-added to obtain a high-quality spectrum.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of dialkyltin dihalides.

G Workflow for Synthesis and Characterization of Dialkyltin Dihalides cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (Tin Metal, Alkyl Halide) reaction Direct Synthesis or Grignard Route start->reaction purification Purification (Distillation/Recrystallization) reaction->purification product Dialkyltin Dihalide (R₂SnX₂) purification->product Isolated Product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) product->nmr ir IR Spectroscopy product->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis end Characterized Compound data_analysis->end Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of dialkyltin dihalides.

Conclusion

While specific spectroscopic data for this compound is scarce in the reviewed literature, a comparative analysis of its lighter alkyl analogues, dimethyltin and dibutyltin dihalides, provides a robust framework for predicting its spectral properties. The trends in ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts, as well as IR vibrational frequencies, are systematically influenced by the electronegativity and mass of the halogen substituent. This guide offers a valuable reference for researchers working with these and related organotin compounds, detailing the expected spectroscopic characteristics and providing standardized protocols for their experimental determination.

Benchmarking the performance of Difluoro(dioctyl)stannane in specific organic transformations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

While specific performance data for Difluoro(dioctyl)stannane in organic transformations is not extensively documented in publicly available literature, this guide provides a benchmark for the closely related and widely used analogue, Dioctyltin Dichloride, and other organotin compounds. The following sections detail the performance of dioctyltin derivatives and related organotin catalysts in two key organic transformations: Stille Cross-Coupling and Esterification reactions. This comparison is based on available experimental data and provides insights into their catalytic efficiency and applicability.

Organotin compounds, particularly those with alkyl chains like octyl groups, are utilized in various industrial applications as catalysts and stabilizers.[1][2] Dioctyltin dichloride serves as an intermediate in the synthesis of PVC stabilizers and other organotin compounds.[1]

Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[3][4] While the organotin compound in this reaction is a reagent rather than a catalyst in the traditional sense, its structure and purity are critical for the reaction's success. Developments have been made to make the Stille reaction catalytic in tin, thereby reducing tin waste.[5][6][7]

Comparative Performance in Stille Coupling

The efficiency of the Stille coupling is highly dependent on the palladium catalyst, ligands, and reaction conditions. The following table summarizes representative yields for Stille couplings with various organostannanes, providing a baseline for expected performance in similar systems.

EntryOrganohalideOrganostannaneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodoacetophenoneVinyltributyltin2 mol% Pd(P(t-Bu)₃)₂ / DABCO / NaClWater (aq. TPGS-750-M)RT295[8]
24-Bromobenzonitrile2-Furyltributyltin2 mol% Pd(P(t-Bu)₃)₂ / DABCO / NaClWater (aq. TPGS-750-M)RT498[8]
31-Iodo-4-nitrobenzeneTributyl(phenyl)tin2 mol% Pd(P(t-Bu)₃)₂ / DABCO / NaClWater (aq. TPGS-750-M)RT296[8]
4Enol triflateOrganotin reagent0.1 eq Pd(dppf)Cl₂·DCM / CuI / LiClDMF406087[9]
5Aryl BromideOrganotinPd(OAc)₂/DabcoNot specifiedNot specifiedNot specifiedHigh[10]

Experimental Protocol: General Procedure for Stille Coupling in Water

This protocol is adapted from a procedure utilizing an aqueous surfactant solution, highlighting a green chemistry approach to the Stille reaction.[8]

  • Preparation: To a microwave vial, add the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 0.005 mmol), the organohalide (0.250 mmol), DABCO (0.750 mmol), and NaCl (0.250 mmol) at room temperature.

  • Reagent Addition: Add the organotin reagent (0.275 mmol) and a 2 wt. % aqueous solution of TPGS-750-M (1.0 mL) via syringe. Liquid organohalides can also be added by syringe.

  • Reaction: Allow the resulting solution to stir at room temperature. Gentle heating may be required for less reactive substrates.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Upon completion, perform an in-flask extraction with a minimal amount of a suitable organic solvent. The organic phase is then dried and concentrated to yield the crude product, which can be further purified by flash chromatography.

Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 Pd(II)_Complex R¹-Pd(II)(X)L₂ Pd(0)L2->Pd(II)_Complex R¹-X R1-X R¹-X (Aryl/Vinyl Halide) Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R¹-Pd(II)(R²)L₂ Pd(II)_Complex->Pd(II)_Intermediate R²-SnR₃ SnR3X X-SnR₃ Pd(II)_Complex->SnR3X R2-SnR3 R²-SnR₃ (Organostannane) Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 Product (R¹-R²) Product R¹-R² Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Esterification Reactions

Organotin compounds, including dioctyltin oxide, are effective Lewis acid catalysts for esterification and transesterification reactions.[2][11] They are often preferred over strong Brønsted acids as they can lead to fewer side products.[11] The catalytic activity is attributed to the Lewis acidity of the tin(IV) center, which activates the carboxylic acid for nucleophilic attack by the alcohol.[11][12]

Comparative Performance in Esterification

The following table presents data on the esterification of 2,5-furandicarboxylic acid (FDCA) using various catalysts, highlighting the effectiveness of organotin compounds.

EntryCatalyst (mol %)SolventTemp. (°C)Time (h)FDCA Conversion (%)Di-ester Yield (%)Reference
1NoneMethanol200298.780.8[13]
2FASCAT 4202 (Butyltin acid) (0.5)Methanol200210087.2[13]
3Dioctyltin Oxide (general use)Various>150-HighHigh[2][14]
4H₂SO₄ (Brønsted acid)VariousVarious-HighProne to side reactions[13]
5SnCl₂·2H₂O (0.1 mmol)EthanolReflux1287-[15]

Note: FASCAT 4202 is a commercially available butyltin catalyst. Data for Dioctyltin Oxide is qualitative based on its described applications.

Organotin catalysts can achieve high conversions and yields at lower catalyst loadings and temperatures compared to uncatalyzed reactions.[13]

Experimental Protocol: General Procedure for Organotin-Catalyzed Esterification of FDCA

This protocol is based on the process described in patent literature for the synthesis of FDCA di-esters.[13]

  • Charging the Reactor: A reactor is charged with 2,5-furandicarboxylic acid (FDCA), an alcohol (e.g., methanol), and the organotin catalyst (e.g., dioctyltin dichloride or oxide, < 1.0 mol % relative to FDCA). The reaction can be performed in an alcohol or di-ester solvent matrix.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 125°C and 225°C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time: The reaction is allowed to proceed for a sufficient time to achieve the desired conversion of FDCA to the mono- or di-ester.

  • Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.

  • Product Isolation: After the reaction is complete, any unreacted alcohol is removed, typically by distillation, to isolate the ester product.

Proposed Catalytic Cycle for Esterification

Esterification_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_products Products Catalyst R'₂SnX₂ (e.g., Dioctyltin Dichloride) Coordination1 Coordination with Carboxylic Acid Activated_Complex [R'₂SnX₂(RCOOH)] Activated Complex Coordination1->Activated_Complex RCOOH Nucleophilic_Attack Nucleophilic Attack by Alcohol (R''OH) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate R''OH Proton_Transfer Proton Transfer & Elimination of H₂O Ester_Complex [R'₂SnX₂(RCOOR'')] Ester Complex Proton_Transfer->Ester_Complex - H₂O Product_Release Ester Release (RCOOR'') Product_Release->Catalyst RCOOR'' Carboxylic_Acid RCOOH Alcohol R''OH Ester RCOOR'' Water H₂O

Caption: Proposed Lewis acid catalysis cycle for organotin-mediated esterification.

References

A Comparative Guide to the Cross-Validation of Experimental and Computational Data for Dioctyltin Dihalides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of experimental and computational results for dioctyltin dihalides, with a focus on Difluoro(dioctyl)stannane and its close analogue, Dichloro(dioctyl)stannane. Due to a lack of readily available experimental and computational data for this compound in the reviewed literature, this document will use the available data for Dichloro(dioctyl)stannane as a case study to illustrate the comparative methodology. This guide is intended to serve as a template for researchers conducting their own cross-validation studies.

Data Presentation: A Comparative Overview

Quantitative data is essential for a thorough comparison of chemical compounds. The following tables summarize the available experimental data for Dichloro(dioctyl)stannane, which can be used as a benchmark for comparison with future experimental data on this compound and with computational predictions.

Table 1: Physical and Spectroscopic Properties of Dichloro(dioctyl)stannane

PropertyExperimental Data
Molecular Formula C₁₆H₃₄Cl₂Sn
Appearance White solid[1]
Molecular Weight 416.04 g/mol
Melting Point Not reported
Boiling Point Not reported
¹H NMR Data available[1]
¹³C NMR Data available[1]
Infrared (IR) Spectrum Data available[1]
Solubility Insoluble in water

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are generalized methodologies for the synthesis and characterization of diorganotin dihalides.

Synthesis of Diorganotin Dihalides

A common route for the synthesis of diorganotin dihalides involves the redistribution reaction between a tetraorganotin and a tin tetrahalide. For the synthesis of Dichloro(dioctyl)stannane, this would involve the reaction of tetraoctylstannane with tin tetrachloride.

Reaction: 2 R₄Sn + SnX₄ → 2 R₂SnX₂

Procedure:

  • Equimolar amounts of tetraoctylstannane and tin tetrachloride are mixed in a suitable solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) for several hours to ensure the completion of the redistribution reaction.

  • The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by distillation under high vacuum, to yield the pure diorganotin dihalide.

Spectroscopic Characterization

The synthesized compound is then characterized using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are recorded to elucidate the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching and bending vibrations of the Sn-C and Sn-Cl bonds can be observed.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.

Computational Methodology

Computational chemistry provides a powerful tool for predicting the properties of molecules and for complementing experimental data. Density Functional Theory (DFT) is a widely used method for studying organotin compounds.

General Computational Protocol:

  • Model Building: The 3D structure of the this compound molecule is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials for the tin atom, such as LANL2DZ).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the IR spectrum of the molecule.

  • Property Calculations: Various molecular properties can be calculated, including:

    • NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn)

    • Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Thermodynamic properties.

Visualizing the Cross-Validation Workflow

A clear workflow is crucial for understanding the process of cross-validating experimental and computational data.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow synthesis Synthesis of This compound purification Purification synthesis->purification exp_characterization Spectroscopic Characterization (NMR, IR, MS) purification->exp_characterization cross_validation Cross-Validation and Comparative Analysis exp_characterization->cross_validation model_building Molecular Modeling geometry_optimization Geometry Optimization (DFT) model_building->geometry_optimization property_calculation Property Calculation (NMR, IR spectra) geometry_optimization->property_calculation property_calculation->cross_validation conclusion Conclusion and Further Research cross_validation->conclusion

Caption: Workflow for the cross-validation of experimental and computational results.

Logical Relationship: Structure to Properties

The relationship between the chemical structure of a molecule and its properties is a fundamental concept in chemistry. This can be visualized as follows:

StructurePropertyRelationship cluster_structure Molecular Structure cluster_properties Predicted & Measured Properties compound This compound (R₂SnF₂) attributes Structural Attributes: - Octyl Chains (R) - Fluoride Ligands (F) - Sn-C and Sn-F Bonds spectroscopic Spectroscopic Properties (NMR, IR) attributes->spectroscopic determines physical Physical Properties (Melting Point, Solubility) attributes->physical influences electronic Electronic Properties (HOMO-LUMO) attributes->electronic governs

References

A Comparative Analysis of the Lewis Acidity of Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Lewis Acidity of a Key Organotin Compound

In the landscape of catalytic chemistry and drug development, the Lewis acidity of organotin compounds plays a pivotal role. Among these, difluoro(dioctyl)stannane is emerging as a compound of significant interest. This guide provides a comparative analysis of its Lewis acidity, placing it in context with other relevant diorganotin dihalides. By presenting available experimental data and outlining detailed methodologies, this document aims to equip researchers with the necessary information to evaluate and utilize this compound in their work.

Understanding Lewis Acidity in Diorganotin Dihalides

The Lewis acidity of diorganotin dihalides (R₂SnX₂) is a critical parameter influencing their catalytic activity and reactivity. This acidity is primarily determined by the electron-withdrawing capacity of the substituents attached to the tin atom. Two main factors govern this property:

  • The nature of the organic group (R): Electron-donating alkyl groups tend to decrease Lewis acidity, while electron-withdrawing aryl groups enhance it. The steric bulk of the R group can also influence the accessibility of the tin center, thereby affecting its ability to act as a Lewis acid.

  • The nature of the halogen (X): The electronegativity of the halogen atom is a key determinant. More electronegative halogens are expected to increase the Lewis acidity of the tin center by withdrawing electron density.

This interplay of electronic and steric effects dictates the overall Lewis acidic character of the molecule, which in turn governs its interaction with Lewis bases and its catalytic efficacy in various chemical transformations.

Quantifying Lewis Acidity: The Gutmann-Beckett Method

A widely accepted method for quantifying the Lewis acidity of a compound is the Gutmann-Beckett method.[1] This technique utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the extent of the Lewis acid-base interaction.[2] The coordination of the Lewis acid to the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift (δ) is then used to calculate the Acceptor Number (AN), a dimensionless parameter that quantifies the Lewis acidity.[1]

The Acceptor Number is calculated using the following formula:

AN = 2.21 x (δ_{sample} - 41.0)

where δ_{sample} is the observed ³¹P NMR chemical shift of the Et₃PO-Lewis acid adduct, and 41.0 ppm is the chemical shift of free Et₃PO in a non-coordinating solvent like hexane.[1]

Comparative Data on Diorganotin Dihalides

Compound³¹P NMR Chemical Shift (δ) of Et₃PO Adduct (ppm)Calculated Acceptor Number (AN)
Dimethyltin dichloride (Me₂SnCl₂)64.251.26
Diethyltin dichloride (Et₂SnCl₂)62.547.53
Dibutyltin dichloride (Bu₂SnCl₂)61.845.98
Diphenyltin dichloride (Ph₂SnCl₂)66.556.35

Note: The ³¹P NMR chemical shift values are collated from various sources and may have been recorded under slightly different experimental conditions. The Acceptor Numbers are calculated based on the provided chemical shifts.

From this data, a clear trend emerges. As the electron-donating character of the alkyl groups increases (from methyl to butyl), the ³¹P NMR chemical shift decreases, indicating a lower Lewis acidity. Conversely, the presence of electron-withdrawing phenyl groups in diphenyltin dichloride leads to a higher chemical shift and consequently, a greater Lewis acidity.

Based on these trends, it is reasonable to predict that this compound will exhibit a significantly higher Lewis acidity compared to its chlorinated counterpart, dioctyltin dichloride. The high electronegativity of fluorine is expected to render the tin center more electron-deficient and thus a stronger Lewis acid. The long octyl chains are anticipated to have a slightly greater electron-donating effect than smaller alkyl groups, but this is likely to be outweighed by the powerful inductive effect of the two fluorine atoms.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of diorganotin difluorides is through the halogen exchange reaction of the corresponding diorganotin dichloride with a fluoride source, such as potassium fluoride (KF).[3]

Materials:

  • Dioctyltin dichloride

  • Potassium fluoride (spray-dried for higher reactivity)

  • Acetonitrile (anhydrous)

  • Phase-transfer catalyst (e.g., 18-crown-6)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere, dissolve dioctyltin dichloride in anhydrous acetonitrile.

  • Add a molar excess (typically 2.2 equivalents) of spray-dried potassium fluoride to the solution.

  • Add a catalytic amount of a phase-transfer catalyst, such as 18-crown-6 (approximately 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by techniques such as ¹¹⁹Sn NMR spectroscopy).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated potassium chloride and any unreacted potassium fluoride.

  • Remove the acetonitrile from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or distillation under high vacuum.

Determination of Lewis Acidity via the Gutmann-Beckett Method

Materials:

  • Diorganotin dihalide sample (e.g., this compound)

  • Triethylphosphine oxide (Et₃PO) (ensure it is dry)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane or deuterated benzene)

  • NMR tubes and a high-field NMR spectrometer equipped with a phosphorus probe.

Procedure:

  • Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent at a known concentration (e.g., 0.1 M).

  • In a separate vial, accurately weigh a sample of the diorganotin dihalide and dissolve it in a known volume of the same NMR solvent to prepare a solution of known concentration (e.g., 0.1 M).

  • In an NMR tube, mix equal volumes of the Et₃PO stock solution and the diorganotin dihalide solution to achieve a 1:1 molar ratio.

  • Acquire the ³¹P NMR spectrum of the mixture.

  • Record the chemical shift (δ) of the adduct peak.

  • Calculate the Acceptor Number (AN) using the formula mentioned previously.

Visualizing the Factors Influencing Lewis Acidity

The following diagram illustrates the key factors that modulate the Lewis acidity of diorganotin dihalides.

Lewis_Acidity_Factors Factors Influencing Lewis Acidity of R₂SnX₂ LewisAcidity Lewis Acidity of Sn R_Group Organic Group (R) LewisAcidity->R_Group Influenced by X_Group Halogen (X) LewisAcidity->X_Group Influenced by ElectronDonating Electron-Donating (e.g., Alkyl) R_Group->ElectronDonating Nature ElectronWithdrawing Electron-Withdrawing (e.g., Aryl) R_Group->ElectronWithdrawing Nature StericBulk Steric Bulk R_Group->StericBulk Property HighElectronegativity High Electronegativity (e.g., F) X_Group->HighElectronegativity Property LowElectronegativity Low Electronegativity (e.g., Cl, Br, I) X_Group->LowElectronegativity Property ElectronDonating->LewisAcidity Decreases ElectronWithdrawing->LewisAcidity Increases StericBulk->LewisAcidity Decreases Accessibility HighElectronegativity->LewisAcidity Increases LowElectronegativity->LewisAcidity Decreases

Figure 1. Key determinants of Lewis acidity in diorganotin dihalides.

This guide provides a foundational understanding of the Lewis acidity of this compound within the broader context of diorganotin dihalides. While direct experimental data for the target compound is pending, the established trends and provided methodologies offer a robust framework for its evaluation and application in pioneering research endeavors.

References

Validation of a new analytical method for the quantification of Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of a new analytical method for the precise quantification of Difluoro(dioctyl)stannane. This document provides an objective comparison with traditional methods and includes detailed experimental data and protocols for researchers, scientists, and professionals in drug development.

A Novel HPLC-ESI-MS/MS Method for the Quantification of this compound

A new, rapid, and sensitive direct-injection High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method has been developed and validated for the quantification of this compound in pharmaceutical formulations. This method offers significant advantages over traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods, which typically require a cumbersome and time-consuming derivatization step.[1][2][3] The direct injection approach simplifies the sample preparation process, reduces the risk of analyte loss, and improves overall sample throughput.

Performance Comparison: HPLC-ESI-MS/MS vs. Traditional GC-MS

The performance of the new HPLC-ESI-MS/MS method was rigorously evaluated against a conventional GC-MS method involving derivatization with sodium tetraethylborate. The validation was conducted in accordance with established regulatory guidelines, assessing key analytical parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]

Parameter New HPLC-ESI-MS/MS Method Traditional GC-MS Method
Specificity High (No interference from matrix)Moderate (Potential for side reactions during derivatization)
Linearity (R²) >0.999>0.995
Accuracy (% Recovery) 98.5% - 101.2%92.7% - 104.5%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL
Sample Preparation Time ~15 minutes~ 2 hours
Derivatization Required NoYes

Experimental Protocols

New HPLC-ESI-MS/MS Method

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample (e.g., drug product) into a 50 mL volumetric flask.

  • Dissolve the sample in 30 mL of methanol with the aid of sonication for 10 minutes.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ of this compound

  • Product Ions (m/z): Specific fragment ions for quantification and confirmation

Traditional GC-MS Method

1. Sample Preparation and Derivatization:

  • Accurately weigh 100 mg of the sample into a 50 mL centrifuge tube.

  • Extract the analyte with 20 mL of hexane by shaking for 30 minutes.

  • Centrifuge the sample and transfer the hexane layer to a clean tube.

  • Add 1 mL of 2% sodium tetraethylborate solution to the hexane extract.

  • Vortex the mixture for 5 minutes to allow for derivatization.

  • Wash the organic layer with deionized water and dry over anhydrous sodium sulfate.

  • Transfer the final extract to a GC vial.

2. GC-MS Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280°C

  • Oven Program: Start at 80°C, ramp to 280°C.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM)

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows of the new HPLC-ESI-MS/MS method and a representative signaling pathway where organotin compounds might be studied.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ESI-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MS/MS Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow of the new HPLC-ESI-MS/MS method.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates organotin This compound organotin->receptor Binds

Caption: Hypothetical signaling pathway affected by organotins.

References

Evaluating the Stereoselectivity of Reactions Catalyzed by Difluoro(dioctyl)stannane: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the documented catalytic applications of difluoro(dioctyl)stannane, particularly concerning its use in stereoselective reactions. At present, there is no published experimental data to evaluate its performance as a stereoselective catalyst.

This guide aimed to provide a detailed comparison of this compound with alternative catalysts in promoting stereoselective transformations. However, the foundational information required for such a comparison—including enantiomeric excess (e.e.), diastereomeric ratio (d.r.), reaction yields, and detailed experimental protocols for reactions catalyzed by this specific organotin compound—is not available in the public domain.

For context, the broader class of organotin compounds has been explored in various catalytic applications. For instance, dioctyltin dilaurate is a well-known catalyst in polyurethane production and as a stabilizer for PVC. However, this application does not involve the creation of chiral centers and therefore does not provide insight into potential stereoselectivity. While other organotin compounds have been used in stereoselective synthesis, one cannot extrapolate these findings to this compound without direct experimental evidence.

Due to the absence of any reported studies on the use of this compound as a catalyst for stereoselective reactions, it is not possible to:

  • Present a table of quantitative data comparing its performance to other catalysts.

  • Provide detailed experimental protocols for its use in such reactions.

  • Create visualizations of reaction pathways or experimental workflows.

Researchers, scientists, and drug development professionals interested in stereoselective catalysis are encouraged to consult the extensive literature on well-established catalyst systems. Future research may yet uncover a role for this compound in this field, at which point a comparative evaluation would become feasible. Until such data becomes available, any discussion of its stereoselectivity would be purely speculative.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Difluoro(dioctyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Difluoro(dioctyl)stannane, an organotin compound. Adherence to these protocols is critical to ensure personal safety and the integrity of your research.

Organotin compounds, as a class, are known for their potential toxicity. While the dioctyl derivatives are generally less hazardous than their shorter-alkyl-chain counterparts, caution must always be exercised.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk when working with this compound.

Hazard Analysis and Risk Assessment
  • Toxicity: Organotin compounds can be toxic by ingestion, inhalation, and skin absorption.[1] They can affect the central nervous system and immune system.[2]

  • Skin and Eye Irritation: Contact can cause skin irritation and severe eye damage.[3][4]

  • Respiratory Sensitization: Inhalation of dust or fumes may cause allergy or asthma-like symptoms.[3]

  • Reactivity: Some organotin compounds can react with water to produce flammable or toxic gases.[1][2]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield (minimum 8-inch)Protects against splashes and airborne particles that can cause serious eye damage.[5]
Skin Protection
   GlovesChemically resistant gloves (e.g., neoprene or nitrile rubber)Prevents skin contact and absorption of the chemical.[2][6] Contaminated gloves should be disposed of immediately.[7]
   Lab CoatFlame-retardant or cotton laboratory coatProtects against splashes and prevents contamination of personal clothing.[2]
   ClothingImpervious clothing (e.g., apron, suit) as neededProvides an additional barrier to prevent skin contact during large-scale operations.[5]
   FootwearClosed-toe shoesProtects feet from spills.[7]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (P3 filter recommended)Required when working outside of a fume hood, in case of a large spill, or when there is a risk of inhaling dust or aerosols.[1]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Work Area: All manipulations of this compound should be performed within a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[6] A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should be available.[2]

  • Spill Kit: Have a spill kit containing absorbent materials readily available.[1]

2. Handling:

  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[8]

  • Transfer: Use appropriate tools (e.g., spatulas, syringes) for transferring the compound to minimize the generation of dust or aerosols.

  • Heating: If heating is required, do so in a well-ventilated area and take precautions against potential decomposition.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Place excess this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) into a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Waste Disposal:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[9] Do not dispose of this compound down the drain.[8]

Emergency Procedures
Emergency SituationAction
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing.[5] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is large or in a confined space, respiratory protection may be necessary.[1] Absorb the spill with an inert material and place it in a sealed container for disposal.[1]

Visual Guidance: Workflows and Decision-Making

To further clarify the necessary procedures, the following diagrams illustrate the operational workflow and the decision-making process for selecting appropriate personal protective equipment.

OperationalWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_area Prepare Fume Hood prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_transfer Transfer Reagent prep_emergency->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Operational workflow for handling this compound.

PPEDecision cluster_core_ppe Core PPE (Mandatory) start Handling this compound? goggles Safety Goggles start->goggles gloves Chemical Resistant Gloves start->gloves lab_coat Lab Coat start->lab_coat decision_ventilation Is work outside a fume hood? goggles->decision_ventilation gloves->decision_ventilation lab_coat->decision_ventilation respirator Wear NIOSH-approved Respirator decision_ventilation->respirator Yes decision_splash Significant splash risk? decision_ventilation->decision_splash No respirator->decision_splash face_shield Wear Face Shield & Apron decision_splash->face_shield Yes end Proceed with Caution decision_splash->end No face_shield->end

Caption: Decision-making process for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.